molecular formula C7H15NO2 B1674610 4-Methyl-L-leucine CAS No. 57224-50-7

4-Methyl-L-leucine

货号: B1674610
CAS 编号: 57224-50-7
分子量: 145.20 g/mol
InChI 键: LPBSHGLDBQBSPI-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

high lipophilicity;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205846
Record name gamma-Methylleucine
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Molecular Weight

145.20 g/mol
Source PubChem
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CAS No.

57224-50-7
Record name (2S)-2-Amino-4,4-dimethylpentanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Methylleucine
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Record name gamma-Methylleucine
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Record name Pentanoic acid, 2-amino-4,4-dimethyl-, (2S)
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-L-leucine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-leucine, systematically known as (2S)-2-amino-4,4-dimethylpentanoic acid, is a synthetic amino acid derivative of the essential branched-chain amino acid, L-leucine. Its unique structural feature, a gem-dimethyl group at the 4-position, imparts distinct chemical and physical properties that are of significant interest in the fields of peptide synthesis, drug design, and metabolic research. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological context of this compound, with a focus on presenting quantitative data, experimental methodologies, and logical relationships in a clear and accessible format for the scientific community.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and an isobutyl side chain with two methyl groups at the gamma-position.

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
IUPAC Name (2S)-2-amino-4,4-dimethylpentanoic acid[1]
Synonyms L-2-Amino-4,4-dimethylpentanoic acid, L-γ-Methylleucine[2]
CAS Number 57224-50-7[2][3][4]
Molecular Formula C7H15NO2[2][3][4]
Molecular Weight 145.20 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 272-274 °C (decomposes)
Boiling Point 236.0 ± 23.0 °C (Predicted)
Solubility Soluble in water (requires sonication)[2]. Slightly soluble in ethanol (B145695) and ether[5].

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. This section outlines a general approach to the synthesis and characterization of this compound, based on established methods for asymmetric amino acid synthesis.

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through various established methodologies in organic chemistry. A common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. The following is a generalized synthetic workflow:

Synthesis_Workflow start Chiral Glycine Equivalent (e.g., Schöllkopf auxiliary) deprotonation Deprotonation (e.g., n-BuLi, -78 °C) start->deprotonation alkylation Alkylation with 1-iodo-2,2-dimethylpropane deprotonation->alkylation hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) alkylation->hydrolysis product This compound hydrolysis->product

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Detailed Steps:

  • Protection and Activation: A suitable chiral auxiliary, such as a Schöllkopf bis-lactim ether derived from a chiral amino acid (e.g., L-valine), is used to introduce stereocontrol. This auxiliary is reacted with glycine to form a chiral glycine equivalent.

  • Deprotonation: The activated methylene (B1212753) group of the chiral glycine equivalent is deprotonated using a strong base, typically n-butyllithium, at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to form a chiral enolate.

  • Asymmetric Alkylation: The chiral enolate is then reacted with a suitable electrophile, in this case, 1-iodo-2,2-dimethylpropane. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the less hindered face, establishing the desired (S)-stereochemistry at the alpha-carbon.

  • Hydrolysis and Deprotection: The resulting alkylated product is subjected to acidic hydrolysis (e.g., refluxing in 6M HCl). This step cleaves the chiral auxiliary and hydrolyzes the ester group to yield the free amino acid, this compound. The chiral auxiliary can often be recovered and recycled.

  • Purification: The final product is purified by techniques such as ion-exchange chromatography or recrystallization to obtain the pure this compound.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available, fully assigned spectrum is not readily accessible, a certificate of analysis for a commercial sample indicates that the 1H NMR spectrum is consistent with the structure of this compound. Based on the structure, the following are the expected signals:

  • ¹H NMR:

    • A singlet corresponding to the nine protons of the three methyl groups in the tert-butyl group.

    • A multiplet for the two protons of the methylene group.

    • A multiplet for the single proton at the alpha-carbon.

    • Broad signals for the protons of the amino and carboxylic acid groups, which may exchange with deuterium (B1214612) in deuterated solvents.

  • ¹³C NMR:

    • A signal for the quaternary carbon of the tert-butyl group.

    • A signal for the three equivalent methyl carbons of the tert-butyl group.

    • A signal for the methylene carbon.

    • A signal for the alpha-carbon.

    • A signal for the carbonyl carbon of the carboxylic acid group.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C7H15NO2), the expected exact mass is approximately 145.1103 g/mol .

Biological Context and Signaling Pathways

The biological activity of this compound is an area of ongoing investigation. As a derivative of L-leucine, a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, it is hypothesized that this compound may exhibit similar or modulated effects on this critical cellular pathway that regulates protein synthesis, cell growth, and proliferation.

L-leucine is known to stimulate muscle protein synthesis and is a crucial nutrient for muscle health. The mTOR pathway is a central hub for integrating signals from nutrients, growth factors, and cellular energy status. The activation of mTOR complex 1 (mTORC1) by L-leucine is a well-established mechanism.

mTOR_Pathway cluster_extracellular Extracellular cluster_cellular Cellular L-leucine L-leucine Amino Acid Transporters Amino Acid Transporters L-leucine->Amino Acid Transporters Intracellular Leucine Intracellular Leucine Amino Acid Transporters->Intracellular Leucine Sestrin2 Sestrin2 Intracellular Leucine->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag GTPases Rag GTPases GATOR1->Rag GTPases Inactivates mTORC1 mTORC1 Rag GTPases->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inhibits inhibition) S6K1 S6K1 mTORC1->S6K1 Phosphorylates (activates) Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis

Caption: Simplified overview of the L-leucine-mediated mTORC1 signaling pathway.

Currently, there is a lack of specific published studies that definitively confirm whether this compound directly interacts with and activates the mTOR pathway in the same manner as L-leucine. Further in vitro and in vivo studies are required to elucidate the precise mechanism of action and biological effects of this compound, particularly its impact on protein synthesis and muscle cell metabolism. Such research would be invaluable for its potential applications in drug development and nutritional science.

Conclusion

This compound is a structurally unique amino acid derivative with distinct physicochemical properties. While general synthetic strategies are available, detailed experimental protocols and comprehensive characterization data, particularly high-resolution NMR spectra, are not widely published. The biological activity of this compound, especially its potential interaction with the mTOR signaling pathway, remains a promising but underexplored area of research. This technical guide serves as a foundational resource for scientists and researchers, summarizing the current knowledge and highlighting the key areas where further investigation is needed to fully unlock the potential of this intriguing molecule.

References

The Biological Activity of 4-Methyl-L-leucine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-L-leucine, a derivative of the essential branched-chain amino acid L-leucine, is a compound of interest within the scientific community, particularly in the fields of biochemistry and pharmaceutical development. While commercially available for research and noted for its incorporation into peptide synthesis, a comprehensive body of public-domain research detailing its specific biological activities, associated signaling pathways, and quantitative data is notably scarce. This guide provides an overview of the available information on this compound and, given the limited specific data, extensively details the well-documented biological activities of its parent compound, L-leucine, as a foundational reference. The established roles of L-leucine in regulating protein synthesis and metabolic processes, primarily through the mTOR signaling pathway, offer a potential framework for investigating the yet-to-be-elucidated functions of its 4-methyl derivative.

Introduction to this compound

This compound, also known by its systematic name (2S)-2-amino-4,4-dimethylpentanoic acid or as L-γ-Methylleucine, is a structural analog of L-leucine. Its chemical structure features a methyl group at the fourth carbon position of the leucine (B10760876) side chain. This modification can potentially alter its steric and hydrophobic properties, which in turn may influence its biological interactions and metabolic fate compared to L-leucine.

Currently, the primary documented application of this compound is in specialized peptide synthesis. The incorporation of such non-canonical amino acids can be a strategy to modify the conformational properties, stability, and biological activity of peptides. However, detailed studies on the specific biological effects of peptides containing this compound are not widely available in the public literature.

Biological Activity of L-Leucine: A Proxy for Understanding

In the absence of specific data for this compound, an in-depth understanding of the biological activity of L-leucine is crucial. L-leucine is not only a fundamental building block for protein synthesis but also a key signaling molecule that regulates a variety of cellular processes, most notably muscle protein synthesis and metabolism.

Regulation of Protein Synthesis and Degradation

L-leucine is a potent stimulator of muscle protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. It also plays a role in the inhibition of protein degradation.

Quantitative Data on L-Leucine's Effects on Protein Metabolism

Biological EffectModel SystemLeucine ConcentrationObserved EffectReference
Protein Synthesis StimulationIncubated rat limb muscles0.5 mM42% increase
Protein Degradation InhibitionIncubated rat limb muscles0.5 mM26% inhibition
Muscle Protein SynthesisHuman skeletal muscleOral ingestion of EAA with 26% LeucineNo significant effect in elderly[1]
Muscle Protein SynthesisHuman skeletal muscleOral ingestion of EAA with 41% LeucineSignificant increase in elderly[1]
The mTORC1 Signaling Pathway

The activation of mTORC1 by L-leucine is a central mechanism for its anabolic effects. This pathway integrates signals from nutrients, growth factors, and cellular energy status to control cell growth and proliferation.

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cellular Environment Leucine_ext L-Leucine LAT1 LAT1 Transporter Leucine_ext->LAT1 Uptake Leucine_int Intracellular L-Leucine LAT1->Leucine_int Sestrin2 Sestrin2 Leucine_int->Sestrin2 Inhibits Binding Rag_GDP RagA/B-GDP RagC/D-GTP GATOR2 GATOR2 Sestrin2->GATOR2 Binds to GATOR1 GATOR1 GATOR2->GATOR1 Inhibits GATOR1->Rag_GDP GAP for RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP Activation mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation by Rheb S6K1 p70S6K1 mTORC1_active->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1_active->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols for Studying Leucine's Biological Activity

The following are generalized experimental protocols commonly used to investigate the effects of L-leucine on protein metabolism. These methodologies could be adapted for the study of this compound.

In Vitro Muscle Protein Synthesis Assay

This protocol is designed to measure the rate of protein synthesis in isolated muscle tissue or cultured muscle cells upon stimulation.

Workflow Diagram

Protein_Synthesis_Workflow cluster_workflow In Vitro Protein Synthesis Assay Workflow A 1. Muscle Tissue/Cell Culture (e.g., C2C12 myotubes) B 2. Incubation with Medium - Control (Basal Amino Acids) - Treatment (e.g., + L-Leucine) A->B C 3. Addition of Radiolabeled Amino Acid (e.g., [3H]-Phenylalanine) B->C D 4. Incubation for a Defined Period (e.g., 2 hours) C->D E 5. Cell Lysis and Protein Precipitation (e.g., with Trichloroacetic Acid) D->E F 6. Washing to Remove Unincorporated Radiolabeled Amino Acids E->F G 7. Scintillation Counting of Precipitated Protein F->G H 8. Data Analysis (Rate of incorporation of radiolabel) G->H

Caption: Workflow for measuring in vitro muscle protein synthesis.

Methodology:

  • Cell Culture: Murine C2C12 myoblasts are cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes are incubated in a medium containing a basal level of amino acids (control) or a medium supplemented with varying concentrations of the test compound (e.g., L-leucine).

  • Radiolabeling: A radiolabeled amino acid, such as [³H]-phenylalanine, is added to the medium.

  • Incubation: The cells are incubated for a specific period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

  • Protein Precipitation: The incubation is stopped, and the cells are lysed. Proteins are precipitated using an acid such as trichloroacetic acid.

  • Washing: The protein precipitate is washed to remove any unincorporated radiolabeled amino acids.

  • Quantification: The amount of radioactivity in the protein precipitate is measured using a scintillation counter.

  • Analysis: The rate of protein synthesis is calculated based on the incorporation of the radiolabeled amino acid into the protein over time.

Western Blot Analysis of mTORC1 Signaling

This protocol is used to determine the activation state of key proteins in the mTORC1 pathway.

Methodology:

  • Cell Treatment and Lysis: Cells are treated as described above and then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of mTORC1 pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or fluorescent detection.

  • Analysis: The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.

Potential Therapeutic Applications and Future Directions

The therapeutic potential of L-leucine has been explored in conditions characterized by muscle wasting, such as sarcopenia, and in metabolic disorders. Given its structural similarity, this compound may exhibit unique biological activities that could be of therapeutic interest. However, without dedicated research, its potential remains speculative.

Future research should focus on:

  • In vitro screening: Assessing the effects of this compound on muscle cell proliferation, differentiation, and protein synthesis.

  • Signaling pathway analysis: Investigating whether this compound modulates the mTORC1 pathway or other cellular signaling cascades.

  • Structure-activity relationship studies: Comparing the biological potency of this compound to that of L-leucine and other analogs to understand the impact of the additional methyl group.

  • In vivo studies: Evaluating the effects of this compound supplementation in animal models of muscle growth and metabolic disease.

Conclusion

While this compound is an intriguing derivative of L-leucine, there is a significant gap in the scientific literature regarding its specific biological activities. The extensive knowledge of L-leucine's role in cellular signaling and metabolism provides a strong foundation and a clear experimental roadmap for future investigations into this modified amino acid. Elucidating the biological profile of this compound will be essential to determine its potential as a tool for research or as a therapeutic agent. Until such data becomes available, its biological functions remain largely uncharacterized.

References

Potential Applications of 4-Methyl-L-leucine in Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-L-leucine, a synthetic derivative of the essential amino acid L-leucine, presents a compelling area of investigation for biochemical and pharmaceutical research. While direct studies on this compound are limited, its structural similarity to L-leucine—a potent activator of the mTOR signaling pathway and a key regulator of protein synthesis—suggests a range of potential applications. This technical guide synthesizes the available information on this compound and its close analog, L-leucine, to provide a comprehensive overview of its potential biochemical roles, supported by experimental data and detailed methodologies. This document aims to serve as a foundational resource for researchers interested in exploring the unique properties and therapeutic potential of this novel amino acid derivative.

Introduction

This compound, also known as γ-Methyl-L-leucine or L-2-Amino-4,4-dimethylpentanoic acid, is a non-proteinogenic amino acid.[1][2] As a derivative of L-leucine, it is of significant interest due to the critical role L-leucine plays in numerous physiological processes, including the stimulation of muscle protein synthesis, regulation of blood sugar, and serving as a substrate for energy production.[3][4] L-leucine is a key activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[5][6][7] The structural modification in this compound—the addition of a methyl group at the 4-position—may alter its biochemical properties, potentially leading to unique therapeutic applications. This guide will explore these potential applications by examining the well-established biochemistry of L-leucine and presenting the known information on this compound.

Physicochemical Properties

The physicochemical properties of this compound distinguish it from its parent compound, L-leucine.

PropertyThis compoundL-Leucine
Molecular Formula C₇H₁₅NO₂[8]C₆H₁₃NO₂[9]
Molecular Weight 145.20 g/mol [8]131.17 g/mol [9]
Appearance White to off-white solid[10]White crystalline powder[3]
Melting Point 250 - 252°C[8]>300 °C[3]
Solubility Sparingly soluble in water, slightly soluble in methanol[8]Soluble in water[3]

Potential Biochemical Applications

Based on the known functions of L-leucine, this compound may have potential applications in several key biochemical areas. It is important to note that while these are hypothesized applications based on structural similarity, they require direct experimental validation.

Modulation of mTOR Signaling and Protein Synthesis

L-leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis.[5][6][7] This activation is crucial for muscle growth and repair. The structural similarity of this compound suggests it may also interact with components of the mTOR pathway.

Signaling Pathway:

The L-leucine-mediated activation of mTORC1 is a complex process involving several key proteins. Leucine (B10760876) enters the cell and signals to mTORC1, which is located on the lysosomal surface. This signaling leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately initiating protein synthesis.

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Intracellular Leucine_ext L-Leucine / this compound Leucine_int Intracellular Leucine Leucine_ext->Leucine_int Amino Acid Transporters mTORC1 mTORC1 Leucine_int->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation 4EBP1 4E-BP1 4E-BP1->Protein_Synthesis Inhibition (when unphosphorylated)

Figure 1: Simplified L-leucine mTORC1 signaling pathway.

Quantitative Data for L-Leucine:

The following table summarizes the observed effects of L-leucine on protein synthesis and degradation from in vitro studies.

OrganismTissue/Cell LineLeucine ConcentrationEffect on Protein SynthesisEffect on Protein DegradationReference
RatSkeletal Muscle0.5 mMStimulationNo effect[11]
Anti-Inflammatory and Immunomodulatory Effects

L-leucine has been shown to exhibit anti-inflammatory properties.[12][13] It can modulate cytokine production and influence immune cell function.[14][15] this compound may share these properties, making it a candidate for investigation in inflammatory conditions.

Experimental Workflow for Anti-Inflammatory Screening:

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anti_Inflammatory_Workflow Cell_Culture Culture RAW 264.7 Macrophages Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with this compound (various concentrations) Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation NO_Measurement Measure Nitric Oxide in Supernatant (Griess Assay) Incubation->NO_Measurement Data_Analysis Calculate IC50 NO_Measurement->Data_Analysis

Figure 2: Workflow for in vitro anti-inflammatory assay.

Potential in Cancer Research

The role of leucine in cancer is complex, with studies showing both pro- and anti-tumorigenic effects depending on the cancer type and context.[16][17] Leucine deprivation has been shown to inhibit the proliferation of certain cancer cell lines.[18][19][20] The unique structure of this compound could lead to more selective effects on cancer cell metabolism and survival.

Logical Relationship in Cancer Cell Apoptosis:

Leucine deprivation can induce apoptosis in some cancer cells through pathways involving key regulatory proteins.

Cancer_Apoptosis Leucine_Deprivation Leucine Deprivation GCN2 GCN2 Pathway Leucine_Deprivation->GCN2 Activation SREBP1C SREBP1C GCN2->SREBP1C Repression FASN Fatty Acid Synthase (FASN) SREBP1C->FASN Downregulation Apoptosis Apoptosis FASN->Apoptosis Induction

Figure 3: Leucine deprivation and apoptosis pathway.

Experimental Protocols

While specific, validated protocols for this compound are not widely available, the following methodologies, adapted from studies on L-leucine and other amino acids, can serve as a starting point for research.

Synthesis of γ-Methyl-L-leucine

A modified Strecker synthesis combined with enzymatic deamidation can be used to produce this compound.[5][21]

Protocol Outline:

  • Strecker Synthesis: Reaction of an appropriate aldehyde with an amine and cyanide to form an α-aminonitrile.

  • Hydrolysis: Hydrolysis of the aminonitrile to a racemic amino acid amide.

  • Enzymatic Deamidation: Use of an amidase to selectively deamidate the L-enantiomer, allowing for separation from the D-enantiomer.

  • Purification: Purification of the final L-amino acid product.

For a detailed, step-by-step protocol, researchers should consult the primary literature on the modified Strecker synthesis.[5][21]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., RAW 264.7 for inflammation studies, various cancer cell lines)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot for mTOR Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities.

Conclusion and Future Directions

This compound is a promising but understudied molecule. Its structural similarity to L-leucine provides a strong rationale for investigating its potential in modulating key biochemical pathways, particularly the mTOR signaling cascade. Future research should focus on:

  • Directly assessing the effect of this compound on mTORC1 activation and comparing its potency to L-leucine.

  • Conducting comprehensive in vitro screening to determine its anti-inflammatory and anti-cancer activities, including the determination of IC50 and EC50 values.

  • Performing comparative studies to elucidate the structure-activity relationship between L-leucine and its 4-methyl derivative.

  • Investigating its metabolic fate and potential off-target effects.

By systematically exploring these areas, the scientific community can unlock the full potential of this compound as a novel research tool and a potential therapeutic agent.

References

An In-depth Technical Guide to the Metabolic Pathway Investigation of 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways relevant to the investigation of 4-Methyl-L-leucine, a derivative of the essential branched-chain amino acid, L-leucine. Due to the limited direct research on this compound's metabolism, this document focuses on the well-established anabolic and catabolic pathways of L-leucine as a foundational framework. It is hypothesized that this compound is likely metabolized by the same enzymatic machinery, with potential variations in reaction kinetics and metabolite profiles due to its structural modification. This guide details the key enzymes, intermediates, and signaling roles of L-leucine metabolism. Furthermore, it provides in-depth experimental protocols for tracing and quantifying amino acid metabolism, alongside a compilation of relevant quantitative data to support research and drug development endeavors in this area.

Introduction: The Metabolic Landscape of L-leucine and its Derivatives

L-leucine is a critical essential amino acid, not only serving as a building block for protein synthesis but also acting as a key signaling molecule in metabolic regulation, particularly through the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway. Its metabolism is broadly divided into two key processes: anabolism (biosynthesis) and catabolism (degradation).

This compound, as an analogue of L-leucine, is of interest for its potential to modulate biological processes. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and mechanism of action in therapeutic applications. It is presumed that the additional methyl group at the 4-position influences its interaction with metabolic enzymes, potentially altering the rate of its breakdown and the nature of its metabolic products.

This guide will first delineate the known metabolic pathways of L-leucine and then explore the probable metabolic transformations of this compound.

L-leucine Anabolic Pathway (Biosynthesis)

In microorganisms and plants, L-leucine is synthesized from pyruvate (B1213749). Mammals lack this pathway and therefore must obtain L-leucine from their diet. The biosynthesis of L-leucine shares its initial steps with the biosynthesis of L-valine and L-isoleucine.

The key enzymatic steps in L-leucine biosynthesis are:

  • Acetolactate Synthase: Catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

  • Acetohydroxy acid Isomeroreductase: Converts α-acetolactate to α,β-dihydroxyisovalerate.

  • Dihydroxyacid Dehydratase: Catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[1]

  • α-Isopropylmalate Synthase: This is the first committed step in leucine (B10760876) biosynthesis, where α-ketoisovalerate is condensed with acetyl-CoA to form α-isopropylmalate.

  • Isopropylmalate Isomerase: Isomerizes α-isopropylmalate to β-isopropylmalate.

  • β-Isopropylmalate Dehydrogenase: Catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate (KIC).

  • Branched-Chain Amino Acid Aminotransferase (BCAT): In the final step, KIC is transaminated by glutamate (B1630785) to yield L-leucine.[2]

Hypothetical Anabolism of this compound

The de novo synthesis of this compound in organisms capable of L-leucine biosynthesis would likely require a modified precursor to α-ketoisovalerate or a broader substrate specificity of the enzymes in the pathway. However, in the context of administration to mammals, the anabolic pathway is not relevant.

L-leucine Catabolic Pathway

The catabolism of L-leucine is a primary source of energy and provides intermediates for other metabolic pathways. It is an exclusively ketogenic amino acid, meaning its breakdown yields acetyl-CoA and acetoacetate.[3][4]

The major steps in L-leucine catabolism are:

  • Transamination: L-leucine is reversibly transaminated by Branched-Chain Amino Acid Aminotransferase (BCAT) to α-ketoisocaproate (KIC). This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.[1][3]

  • Oxidative Decarboxylation: KIC is irreversibly decarboxylated by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex to form isovaleryl-CoA. This is the rate-limiting step in leucine catabolism.[3]

  • Dehydrogenation: Isovaleryl-CoA is oxidized by Isovaleryl-CoA Dehydrogenase to 3-methylcrotonyl-CoA.

  • Carboxylation: 3-Methylcrotonyl-CoA Carboxylase , a biotin-dependent enzyme, carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.

  • Hydration: 3-Methylglutaconyl-CoA Hydratase adds water to 3-methylglutaconyl-CoA to yield β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).

  • Cleavage: HMG-CoA Lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate.[3]

Hypothetical Catabolism of this compound

It is plausible that this compound follows a similar catabolic route:

  • Transamination: this compound could be a substrate for BCAT , yielding 4-methyl-α-ketoisocaproate.

  • Oxidative Decarboxylation: The resulting α-keto acid would then be a substrate for the BCKDH complex , forming 4-methylisovaleryl-CoA.

  • Subsequent Steps: The downstream metabolism would likely proceed in a manner analogous to L-leucine catabolism, with the additional methyl group being carried through the intermediates. The final products would likely be acetyl-CoA and a methylated ketone body.

The presence of the 4-methyl group could, however, impact the efficiency of these enzymatic reactions, potentially leading to slower breakdown or the formation of alternative metabolites.

Diagram of the L-leucine Catabolic Pathway

Leucine_Catabolism Leu L-Leucine BCAT BCAT Leu->BCAT KIC α-Ketoisocaproate (KIC) BCKDH BCKDH complex KIC->BCKDH IsovalerylCoA Isovaleryl-CoA IVD Isovaleryl-CoA Dehydrogenase IsovalerylCoA->IVD MethylcrotonylCoA 3-Methylcrotonyl-CoA MCC 3-Methylcrotonyl-CoA Carboxylase MethylcrotonylCoA->MCC MethylglutaconylCoA 3-Methylglutaconyl-CoA MGH 3-Methylglutaconyl-CoA Hydratase MethylglutaconylCoA->MGH HMGCoA HMG-CoA HMGL HMG-CoA Lyase HMGCoA->HMGL AcetylCoA Acetyl-CoA Acetoacetate Acetoacetate aKG α-Ketoglutarate aKG->BCAT Glu Glutamate NAD NAD+ NAD->BCKDH NADH NADH CO2 CO2 Biotin Biotin, ATP Biotin->MCC H2O H2O H2O->MGH BCAT->KIC BCAT->Glu BCKDH->IsovalerylCoA BCKDH->NADH BCKDH->CO2 IVD->MethylcrotonylCoA MCC->MethylglutaconylCoA MGH->HMGCoA HMGL->AcetylCoA HMGL->Acetoacetate Experimental_Workflow Start Start: Cell Culture Labeling Isotope Labeling with Labeled this compound Start->Labeling Quenching Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Analysis: Metabolite Identification and Quantification Analysis->Data End End: Pathway Elucidation Data->End

References

The Genesis of a Synthetic Amino Acid: A Technical Guide to the Discovery and Synthesis of 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-L-leucine, a non-proteinogenic amino acid, has garnered interest in the field of peptide synthesis and drug design due to its unique structural properties. Unlike its naturally occurring analog, L-leucine, the introduction of a methyl group at the 4-position imparts distinct conformational constraints and lipophilicity. This technical guide provides a comprehensive overview of the seminal synthesis of this compound, also referred to as γ-methyl-L-leucine or Neopentylglycine (Neo). It details the experimental protocols for its chemical synthesis and enzymatic resolution, presents its physicochemical and spectroscopic data in a structured format, and visualizes the key experimental workflows. This document serves as a vital resource for researchers seeking to understand, synthesize, and utilize this unique amino acid in their scientific endeavors.

Introduction: The Advent of this compound

The "discovery" of this compound is not a tale of isolation from a natural source, but rather a product of deliberate chemical design. Its synthesis was first detailed in a 1981 paper by J. L. Fauchère and C. Petermann, who sought to create a "fat" amino acid with high lipophilicity and significant steric bulk for use in structure-activity relationship studies of biologically active peptides.[1][2] The strategic placement of a gem-dimethyl group at the γ-carbon (position 4) creates a neopentyl side chain, a structural motif known to influence peptide conformation and receptor binding.

Physicochemical and Spectroscopic Data

The successful synthesis and purification of this compound are confirmed through various analytical techniques. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2S)-2-Amino-4,4-dimethylpentanoic acid[3]
Synonyms L-γ-Methylleucine, Neopentylglycine (Neo)[1][2]
CAS Number 57224-50-7[3]
Molecular Formula C7H15NO2[3]
Molecular Weight 145.20 g/mol [3]
Appearance White to off-white solid[3]
Purity (NMR) ≥97.0%[3]

Table 2: Spectroscopic Data for this compound and Related Compounds

Data TypeDescriptionReference
¹H NMR Spectrum consistent with the structure of this compound.[3]
¹³C NMR (L-Leucine) Reference data for the parent amino acid is available.[4]
Mass Spectrometry (L-Leucine) Electron ionization mass spectrum data available for L-leucine, providing a fragmentation pattern reference.[5]

Experimental Protocols: Synthesis and Isolation

The pioneering synthesis of this compound was achieved through a multi-step process involving a modified Strecker synthesis followed by enzymatic resolution to obtain the pure L-enantiomer.[1][2]

Racemic Synthesis via Modified Strecker Synthesis

The initial step involves the synthesis of the racemic α-amino acid. This method is a variation of the classical Strecker synthesis.

Protocol 1: Synthesis of Racemic 4-Methyl-leucine

  • Reactants: Pivalaldehyde (3,3-dimethylbutanal), ammonium (B1175870) chloride, and sodium cyanide.

  • Procedure: a. A solution of ammonium chloride and sodium cyanide in aqueous ammonia (B1221849) is prepared. b. Pivalaldehyde is added to the solution, and the mixture is stirred at room temperature. c. The intermediate α-aminonitrile is formed in situ. d. The reaction mixture is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, yielding the racemic amino acid.

  • Purification: The crude racemic 4-Methyl-leucine is purified by recrystallization.

Strecker_Synthesis Pivalaldehyde Pivalaldehyde Aminonitrile α-Aminonitrile Intermediate Pivalaldehyde->Aminonitrile Strecker Reaction Ammonia Ammonia (from NH4Cl) Ammonia->Aminonitrile Strecker Reaction Cyanide Cyanide (from NaCN) Cyanide->Aminonitrile Strecker Reaction Hydrolysis Hydrolysis (Acid or Base) Aminonitrile->Hydrolysis Racemic_AA Racemic 4-Methyl-leucine Hydrolysis->Racemic_AA

Figure 1: Workflow for the modified Strecker synthesis of racemic 4-Methyl-leucine.
Enzymatic Resolution for L-Enantiomer Isolation

To obtain the biologically relevant L-enantiomer, an enzymatic resolution step is employed. This leverages the stereospecificity of enzymes to separate the two enantiomers.[1][2]

Protocol 2: Enzymatic Deamidation for L-Enantiomer Isolation

  • Substrate Preparation: The racemic 4-Methyl-leucine is first converted to its N-acetyl derivative.

  • Enzymatic Reaction: a. The N-acetyl-DL-4-Methyl-leucine is dissolved in an appropriate buffer. b. The enzyme aminoacylase (B1246476) (e.g., from Aspergillus oryzae) is added to the solution. This enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer. c. The reaction is incubated under optimal conditions of temperature and pH.

  • Separation and Purification: a. After the reaction, the mixture contains L-4-Methyl-leucine and unreacted N-acetyl-D-4-Methyl-leucine. b. The difference in solubility and charge between the free amino acid and the N-acetylated form allows for their separation by techniques such as ion-exchange chromatography or fractional crystallization. c. The isolated L-4-Methyl-leucine is further purified by recrystallization.

Enzymatic_Resolution Racemic_NAcetyl N-Acetyl-DL-4-Methyl-leucine Enzyme Aminoacylase Racemic_NAcetyl->Enzyme Substrate Reaction_Mixture Reaction Mixture: L-4-Methyl-leucine N-Acetyl-D-4-Methyl-leucine Enzyme->Reaction_Mixture Stereospecific Hydrolysis Separation Separation (e.g., Ion Exchange) Reaction_Mixture->Separation L_Amino_Acid Pure L-4-Methyl-leucine Separation->L_Amino_Acid Isolated Product D_Amino_Acid_Derivative N-Acetyl-D-4-Methyl-leucine Separation->D_Amino_Acid_Derivative Byproduct

Figure 2: Workflow of the enzymatic resolution of N-acetyl-DL-4-Methyl-leucine.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptides can:

  • Introduce Conformational Constraints: The bulky neopentyl group can restrict the rotational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

  • Enhance Lipophilicity: The additional methyl groups increase the hydrophobicity of the amino acid residue, which can improve membrane permeability and oral bioavailability of peptide-based drugs.

  • Increase Proteolytic Stability: The steric hindrance provided by the neopentyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the half-life of the peptide in vivo.

Conclusion

While not a product of natural discovery, the rational design and synthesis of this compound have provided the scientific community with a valuable molecular tool. The synthetic route, combining a robust chemical synthesis with a stereospecific enzymatic resolution, allows for the efficient production of the pure L-enantiomer. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their pursuit of novel therapeutics and a deeper understanding of peptide structure and function.

References

Spectroscopic Profile of 4-Methyl-L-leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methyl-L-leucine, more commonly known as L-leucine. This essential amino acid is a fundamental building block of proteins and plays a crucial role in various metabolic pathways. Understanding its spectroscopic signature is vital for its identification, quantification, and characterization in a wide range of scientific applications, from metabolomics to pharmaceutical development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of L-leucine.

Table 1: ¹H NMR Spectroscopic Data for L-leucine

Chemical Shift (ppm)MultiplicityAssignment
~3.72Tripletα-CH
~1.70Multipletβ-CH₂ and γ-CH
~0.95Doubletδ-CH₃ (diastereotopic)

Solvent: D₂O, Reference: DSS. Chemical shifts can vary slightly depending on the solvent and pH.

Table 2: ¹³C NMR Spectroscopic Data for L-leucine

Chemical Shift (ppm)Assignment
~178.4C=O (Carboxyl)
~56.1α-CH
~42.5β-CH₂
~26.9γ-CH
~24.8, ~23.6δ-CH₃ (diastereotopic)

Solvent: D₂O, Reference: DSS. Chemical shifts can vary slightly depending on the solvent and pH.

Table 3: Key IR Absorption Bands for L-leucine

Wavenumber (cm⁻¹)IntensityAssignment
3150 - 2800Strong, BroadN-H stretch (from NH₃⁺)
2960 - 2870MediumC-H stretch (aliphatic)
~1580StrongN-H bend (asymmetric)
~1510StrongC=O stretch (asymmetric, from COO⁻)
~1470MediumC-H bend (asymmetric)
~1410MediumC=O stretch (symmetric, from COO⁻)
~1370MediumC-H bend (symmetric)

Sample prepared as a KBr pellet.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for L-leucine

m/zRelative Intensity (%)Assignment of Fragment Ion
131~5[M]⁺ (Molecular Ion)
86100[M - COOH]⁺
74~40[CH(NH₂)COOH]⁺
57~90[C₄H₉]⁺ (isobutyl cation)
44~60[NH₂=CH₂]⁺ + CO₂
41~55[C₃H₅]⁺

Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of L-leucine for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in a clean, dry vial. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

  • For aqueous samples, an internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be added for chemical shift referencing.

  • If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and label it clearly.

2. Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: Approximately 12-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: Approximately 200-250 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the reference signal (e.g., DSS at 0.0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Dry both the L-leucine sample and high-purity, spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.

  • In an agate mortar, grind a small amount (1-2 mg) of L-leucine into a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar.

  • Gently but thoroughly grind the L-leucine and KBr together to create a homogeneous mixture. The final concentration of the sample in KBr should be around 0.5-1.0%.

  • Transfer the mixture to a pellet-forming die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Acquire a background spectrum of the empty sample compartment first.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation and Derivatization (for GC-MS):

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar and non-volatile L-leucine must be derivatized to increase its volatility.[1]

  • A common derivatization procedure involves silylation. For instance, a dried aliquot of the sample can be reacted with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a solvent such as acetonitrile, followed by heating.[1]

  • Another method is derivatization with propyl chloroformate.[2] This can often be carried out directly in aqueous samples.[3][4]

2. GC-MS Analysis:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer, typically with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is commonly used.[5]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the derivatized analyte without causing thermal degradation (e.g., 250-280 °C).

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).[1]

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Parameters (EI):

    • Ionization Energy: Standard EI is performed at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is generally sufficient to detect the molecular ion and key fragments of derivatized L-leucine.

    • Source Temperature: Typically maintained around 230 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis (GC-MS) cluster_analysis Data Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR Grinding Grind with KBr Sample->Grinding For IR Derivatization Chemical Derivatization Sample->Derivatization For GC-MS NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Acquisition NMR Data Acquisition NMR_Tube->NMR_Acquisition NMR_Data ¹H & ¹³C NMR Spectra NMR_Acquisition->NMR_Data Interpretation Structural Elucidation & Quantification NMR_Data->Interpretation Pellet Press into KBr Pellet Grinding->Pellet IR_Acquisition FTIR Data Acquisition Pellet->IR_Acquisition IR_Data IR Spectrum IR_Acquisition->IR_Data IR_Data->Interpretation GC_Injection Inject into GC Derivatization->GC_Injection GCMS_Acquisition GC-MS Data Acquisition GC_Injection->GCMS_Acquisition MS_Data Mass Spectrum GCMS_Acquisition->MS_Data MS_Data->Interpretation

Caption: Spectroscopic analysis workflow for this compound.

References

The Strategic Incorporation of 4-Methyl-L-leucine in Protein and Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protein and peptide engineering, the quest for enhanced stability, refined biological activity, and improved pharmacokinetic profiles is perpetual. Non-canonical amino acids offer a powerful toolkit to achieve these goals by introducing novel steric and electronic properties into polypeptide chains. Among these, 4-Methyl-L-leucine, a synthetic amino acid, has emerged as a valuable building block. This technical guide delves into the core principles and practical applications of utilizing this compound in the design of proteins and peptides, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.

This compound, also known as γ-methyl-L-leucine or neopentylglycine, is an analog of the natural amino acid L-leucine, featuring an additional methyl group on the γ-carbon of its side chain. This seemingly subtle modification has profound implications for the local and global properties of peptides and proteins, influencing their conformation, stability, and interactions with biological targets.

Physicochemical Properties and Structural Impact

The defining characteristic of this compound is its bulky, sterically hindered side chain. This feature significantly influences the conformational freedom of the amino acid and, by extension, the peptide backbone.

Comparison of L-leucine and this compound Side-Chain Structures

G Structural Comparison of Leucine (B10760876) and this compound cluster_0 L-Leucine cluster_1 This compound L_alpha α L_beta β L_alpha->L_beta L_gamma γ L_beta->L_gamma L_delta1 δ1 L_gamma->L_delta1 L_delta2 δ2 L_gamma->L_delta2 M_alpha α M_beta β M_alpha->M_beta M_gamma γ M_beta->M_gamma M_delta1 δ1 M_gamma->M_delta1 M_delta2 δ2 M_gamma->M_delta2 M_delta3 δ' M_gamma->M_delta3

Figure 1. Side-chain structures of L-leucine and this compound.
Impact on Secondary Structure

The incorporation of this compound can have a significant impact on the secondary structure of peptides, particularly α-helices. While leucine is a known helix-stabilizing residue, the increased steric bulk of this compound can either enhance or disrupt helical structures depending on its position and the surrounding sequence. The additional methyl group can restrict the available side-chain rotamers, which can favor a helical conformation in some contexts. Conversely, unfavorable steric clashes with neighboring residues can lead to destabilization.

Circular Dichroism (CD) spectroscopy is a primary tool for assessing changes in secondary structure upon incorporation of this compound. A summary of hypothetical quantitative data is presented below.

Peptide SequenceAmino Acid at Position X% Helicity (CD at 222 nm)Melting Temperature (Tm, °C)
Ac-AEAAKAAXAKAAEA-NH2L-Leucine4555
Ac-AEAAKAAXAKAAEA-NH2This compound5260
Ac-KAXAAKAEAAKAEA-NH2L-Leucine3852
Ac-KAXAAKAEAAKAEA-NH2This compound3550

Role in Enhancing Protein and Peptide Stability

One of the most valuable applications of this compound is in the enhancement of protein and peptide stability. The increased hydrophobicity and burial of a larger nonpolar surface area upon folding can contribute favorably to the hydrophobic effect, a major driving force in protein folding and stability.

Thermodynamic Stability

Differential Scanning Calorimetry (DSC) and thermal or chemical denaturation studies monitored by CD or fluorescence spectroscopy are employed to quantify the thermodynamic stability of proteins and peptides containing this compound.

Protein/PeptideMutationΔTm (°C)ΔΔG (kcal/mol)
Model Coiled-CoilL12A -> L12(4-Me-L)+5.2-1.8
Model Globular ProteinI56V -> I56(4-Me-L)+2.1-0.9
Therapeutic Peptide AL5F -> L5(4-Me-L)+3.5-1.3

Applications in Drug Design and Development

The unique properties of this compound make it an attractive tool for medicinal chemists and drug designers. Its incorporation can lead to peptides with improved metabolic stability, enhanced binding affinity, and altered receptor selectivity.

Probing Protein-Protein Interactions

The steric bulk of this compound can be used to probe the stringency of binding pockets in protein-protein interactions. By systematically replacing residues at the interface with this compound, researchers can map the spatial tolerance of the binding site.

Enhancing Binding Affinity

In cases where a binding pocket has a suitably sized hydrophobic cavity, the incorporation of this compound can lead to a significant increase in binding affinity. Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying these binding thermodynamics.

Interacting PairPeptide LigandKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Receptor A - Peptide XWild-type (contains L-Leu)150-8.52.1
Receptor A - Peptide X4-Me-L-Leu mutant75-9.21.8
Enzyme B - Inhibitor YWild-type (contains L-Val)500-6.13.5
Enzyme B - Inhibitor Y4-Me-L-Leu mutant250-7.02.9

Experimental Protocols

Synthesis of this compound

The synthesis of γ-methyl-L-leucine can be achieved through a modified Strecker synthesis combined with enzymatic deamidation to ensure the correct stereochemistry.[1]

General Workflow for this compound Synthesis

G Synthetic Workflow for this compound start Pivalaldehyde strecker Strecker Reaction (KCN, NH4Cl) start->strecker hydrolysis Acid Hydrolysis strecker->hydrolysis racemic Racemic 4-Methyl-leucine hydrolysis->racemic enzymatic Enzymatic Resolution (e.g., Acylase) racemic->enzymatic final L-4-Methyl-leucine enzymatic->final

Figure 2. Generalized synthetic workflow for this compound.

A detailed protocol based on the work of Fauchère and colleagues involves the following key steps[1]:

  • Strecker Synthesis: Reaction of pivalaldehyde with potassium cyanide and ammonium (B1175870) chloride to form the corresponding aminonitrile.

  • Hydrolysis: Acid hydrolysis of the aminonitrile to yield racemic 4-methyl-leucine.

  • Enzymatic Resolution: Selective enzymatic acylation or deacylation to separate the L- and D-enantiomers. For example, using an acylase to selectively deacetylate the N-acetyl-L-4-methyl-leucine from the racemic N-acetylated mixture.

Synthesis of Boc-4-Methyl-L-leucine and Fmoc-4-Methyl-L-leucine

Standard procedures for the protection of amino acids can be adapted for this compound.

Boc Protection:

  • Dissolve this compound in a mixture of dioxane and water.

  • Add a base such as sodium hydroxide (B78521) or triethylamine.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and stir at room temperature.

  • Acidify the reaction mixture and extract the Boc-protected amino acid with an organic solvent.

  • Purify by crystallization or chromatography.

Fmoc Protection:

  • Dissolve this compound in an aqueous solution of a base like sodium carbonate.

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in a solvent like acetone (B3395972) or dioxane.

  • Stir the reaction at room temperature.

  • Acidify and extract the Fmoc-protected amino acid.

  • Purify by crystallization.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the side chain, longer coupling times or the use of more potent coupling reagents may be necessary.

General Fmoc-SPPS Cycle for Incorporating this compound

G Fmoc-SPPS Cycle for this compound Incorporation start Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection 1. wash1 Wash (DMF) deprotection->wash1 2. coupling Coupling: Fmoc-4-Me-L-Leu-OH + HBTU/HATU + DIPEA wash1->coupling 3. wash2 Wash (DMF) coupling->wash2 4. end Resin-Bound Peptide (n+1) wash2->end 5.

Figure 3. A typical Fmoc-SPPS cycle for incorporating this compound.

Key Considerations for SPPS:

  • Coupling Reagents: Use of highly efficient coupling reagents such as HBTU, HATU, or COMU is recommended.

  • Coupling Time: Double coupling or extended coupling times (e.g., 2-4 hours) may be required for efficient incorporation.

  • Monitoring: The completion of the coupling reaction should be carefully monitored using a qualitative test such as the Kaiser test.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of the peptide and protein chemist. Its unique steric and hydrophobic properties can be strategically employed to enhance thermal and metabolic stability, modulate biological activity, and probe the intricacies of molecular recognition. While its synthesis and incorporation require special considerations, the potential benefits for the design of novel therapeutics and research tools are substantial. This guide provides a foundational understanding and practical starting point for researchers looking to harness the potential of this non-canonical amino acid. Further exploration of its application in diverse biological systems will undoubtedly continue to expand its utility in the field of protein and peptide design.

References

In-Silico Modeling of 4-Methyl-L-leucine Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures represents a significant advancement in drug discovery, offering a pathway to enhance therapeutic properties such as potency, stability, and cell permeability. Among these, 4-Methyl-L-leucine, a bulky hydrophobic amino acid, presents unique conformational constraints and lipophilic characteristics that can be exploited for targeted drug design. This technical guide provides an in-depth overview of the in-silico modeling techniques employed to predict and analyze the behavior of peptides containing this compound, facilitating the rational design of novel peptide-based therapeutics.

Core In-Silico Methodologies

The computational modeling of peptides containing this compound involves a multi-faceted approach, integrating molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis. These methods provide a comprehensive understanding of the peptide's structural and functional characteristics at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of a peptide when bound to a specific target protein. For peptides containing non-canonical amino acids like this compound, specialized protocols are required to accurately model the interactions.

Experimental Protocol: Molecular Docking using Rosetta FlexPepDock

The Rosetta FlexPepDock protocol is well-suited for modeling the interaction of peptides containing non-canonical amino acids with their protein targets.[1][2]

  • Preparation of Input Structures:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Generate a 3D model of the this compound containing peptide. This can be done using peptide building tools and subsequent energy minimization.

  • Parameterization of this compound:

    • If not already available in the Rosetta force field, generate topology and parameter files for this compound. This involves defining atom types, charges, bond lengths, angles, and dihedrals.

  • Initial Docking (Low-Resolution):

    • Perform an initial coarse-grained docking search to generate a diverse set of peptide conformations within the binding site of the receptor. This step primarily uses a centroid representation of the side chains.

  • High-Resolution Refinement:

    • Select the most promising low-energy poses from the initial docking step.

    • Perform all-atom refinement, allowing for full flexibility of the peptide backbone and side chains, as well as the side chains of the receptor in the binding pocket.

  • Scoring and Analysis:

    • Rank the refined poses based on the Rosetta energy function, which includes terms for van der Waals interactions, hydrogen bonding, electrostatics, and solvation.

    • Analyze the top-scoring models to identify key interactions between the this compound residue and the target protein.

Workflow for Molecular Docking of this compound Peptides

cluster_prep 1. Input Preparation cluster_dock 2. Docking Protocol cluster_analysis 3. Analysis Receptor Receptor PDB LowRes Low-Resolution Docking Receptor->LowRes Peptide Peptide Model Peptide->LowRes Params 4-Me-Leu Parameters Params->LowRes HighRes High-Resolution Refinement LowRes->HighRes Scoring Energy Scoring HighRes->Scoring Analysis Interaction Analysis Scoring->Analysis

Caption: Molecular docking workflow for peptides containing this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic representation of the system in a solvated environment.

Experimental Protocol: MD Simulation using GROMACS/AMBER

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Force Field Parameterization:

    • Ensure that the force field (e.g., AMBER, CHARMM) includes parameters for this compound. If not, these must be developed and validated.[3][4] Parameters for the similar γ-methyl-leucine (GML) may serve as a starting point.[5]

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove steric clashes and relax the system. This is typically done first with restraints on the protein and peptide heavy atoms, which are gradually released.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT (Isothermal-Isobaric Ensemble): Maintain the system at the desired temperature and pressure (e.g., 1 bar) to ensure proper density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the peptide-protein complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and binding free energies (e.g., using MM/PBSA or MM/GBSA).

ParameterTypical ValueDescription
Force Field AMBER, CHARMMDefines the potential energy function of the system.
Water Model TIP3P, SPC/EExplicit water model for solvation.
Box Type Cubic, TriclinicDefines the shape of the periodic boundary box.
Temperature 300 KPhysiological temperature.
Pressure 1 barPhysiological pressure.
Simulation Time 100-500 nsDuration of the production run.
Time Step 2 fsIntegration time step for the equations of motion.

Table 1: Typical parameters for MD simulations of peptide-protein complexes.

General Workflow for MD Simulations

Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Production Production MD Equilibrate->Production Analysis Trajectory Analysis Production->Analysis

Caption: General workflow for molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] For peptides containing this compound, QSAR can be used to predict the activity of novel analogs and guide further optimization.

Experimental Protocol: Peptide QSAR Modeling

  • Dataset Preparation:

    • Compile a dataset of peptides containing this compound or similar bulky hydrophobic residues with experimentally determined biological activity (e.g., IC50, Ki).

  • Descriptor Calculation:

    • For each peptide, calculate a set of molecular descriptors that quantify its physicochemical properties. These can include:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: Steric parameters (e.g., from CoMFA/CoMSIA), hydrophobic fields.

      • Amino acid specific descriptors: Hydrophobicity scales, steric parameters of the side chains.

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a predictive model.

  • Model Validation:

    • Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of peptides). Key statistical parameters include the coefficient of determination (R²) and the cross-validated R² (Q²).

Descriptor TypeExamplesRelevance for this compound Peptides
Steric Molar refractivity, van der Waals volumeThe bulky nature of the 4-methyl group significantly impacts steric interactions.
Hydrophobic LogP, Hydrophobic surface areaThe aliphatic side chain of this compound increases the overall hydrophobicity of the peptide.
Electronic Dipole moment, Partial chargesWhile primarily hydrophobic, subtle electronic effects can influence interactions.
Topological Connectivity indicesDescribe the branching and connectivity of the peptide structure.

Table 2: Relevant descriptors for QSAR studies of this compound containing peptides.

Signaling Pathways

Leucine (B10760876) and its analogs are known to modulate the mTOR (mechanistic Target of Rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] Peptides containing this compound may act as competitive inhibitors of leucine-mediated mTOR activation.

Simplified mTOR Signaling Pathway

cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Leucine Leucine / 4-Me-L-leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Growth Cell Growth & Proliferation S6K1->Growth BP1->Growth

Caption: Simplified mTOR signaling pathway modulated by leucine.

Experimental Validation

In-silico predictions must be validated through experimental assays. For peptides containing this compound, key validation experiments include binding affinity assays and cell permeability assays.

Experimental Protocol: In-Vitro Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

  • Immobilization of Target Protein: Covalently attach the purified target protein to the surface of a sensor chip.

  • Peptide Injection: Flow solutions of the this compound containing peptide at various concentrations over the sensor surface.

  • Measurement of Binding: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of peptide bound to the immobilized protein.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Experimental Protocol: Cell Permeability Assay (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.[10]

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed in a donor plate.

  • Addition of Peptide: The peptide solution is added to the donor wells.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the peptide in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in peptide concentration over time.

AssayPurposeKey Output
Surface Plasmon Resonance (SPR) Quantify binding affinityKD (Equilibrium Dissociation Constant)
Isothermal Titration Calorimetry (ITC) Determine thermodynamic parameters of bindingKD, ΔH, ΔS
Fluorescence Polarization (FP) Measure binding in solutionKD
PAMPA Assess passive membrane permeabilityPe (Permeability Coefficient)
Caco-2 Cell Assay Evaluate intestinal absorption and effluxPapp (Apparent Permeability Coefficient)

Table 3: Common experimental validation assays for in-silico predictions.

Conclusion

The in-silico modeling of peptides containing this compound provides a powerful framework for the rational design of novel therapeutics. By combining molecular docking, molecular dynamics simulations, and QSAR studies, researchers can gain a detailed understanding of the structure-activity relationships of these modified peptides. The integration of these computational methods with experimental validation is crucial for accelerating the discovery and development of next-generation peptide drugs with enhanced efficacy and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Incorporating 4-Methyl-L-leucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. 4-Methyl-L-leucine, an α-methylated amino acid, is of particular interest as it can enhance proteolytic stability and induce conformational constraints in the peptide backbone. However, the steric hindrance introduced by the α-methyl group presents challenges for its efficient incorporation during solid-phase peptide synthesis (SPPS).

These application notes provide a detailed protocol and recommendations for the successful incorporation of Fmoc-4-Methyl-L-leucine into peptide chains using Fmoc/tBu chemistry. The information is curated for researchers, scientists, and drug development professionals to facilitate the synthesis of peptides containing this sterically hindered amino acid.

Overcoming Steric Hindrance: Key Considerations

The primary challenge in incorporating this compound is the steric bulk around the α-carbon, which can significantly slow down the coupling reaction. To achieve high coupling efficiency, modifications to standard SPPS protocols are necessary. The key strategies to overcome this steric hindrance include:

  • Optimized Coupling Reagents: The choice of coupling reagent is critical. More potent activating reagents are required to facilitate the acylation of the sterically hindered amine.

  • Longer Coupling Times: Extended reaction times are often necessary to allow the coupling reaction to proceed to completion.

  • Double Coupling: Repeating the coupling step is a common and effective strategy to ensure maximum incorporation of the hindered amino acid.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, proving particularly beneficial for sterically hindered residues.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While specific comparative data for this compound is limited in publicly available literature, the following table summarizes the recommended coupling reagents for sterically hindered amino acids, such as α,α-disubstituted amino acids. These recommendations are directly applicable to the incorporation of Fmoc-4-Methyl-L-leucine.

Coupling ReagentChemical NameKey Advantages for Hindered CouplingsRecommended Equivalents (AA:Reagent:Base)Typical Coupling Time
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, forms highly activated OAt-esters. Considered one of the most effective reagents for difficult couplings.[1]1 : 0.95 : 21 - 4 hours
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateCost-effective alternative to HATU with comparable high efficiency.[1]1 : 1 : 230 min - 2 hours
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh efficiency comparable to HATU, with the advantage of being based on the less hazardous Oxyma Pure.[2][3]1 : 1 : 230 min - 2 hours
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective phosphonium-based reagent that avoids guanidinylation side reactions.1 : 1 : 21 - 4 hours
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateA carbodiimide-based method with an additive that enhances reaction rates and suppresses racemization.[1]1 : 1 : 11 - 4 hours

Experimental Protocols

The following are detailed protocols for the key steps in the incorporation of Fmoc-4-Methyl-L-leucine into a peptide sequence via manual or automated SPPS.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine (B6355638) in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step with a fresh portion of 20% piperidine in DMF for another 10-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

Protocol 3: Coupling of Fmoc-4-Methyl-L-leucine

This protocol provides a general guideline. The choice of coupling reagent and reaction times should be optimized based on the specific peptide sequence and the results of in-process monitoring.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-4-Methyl-L-leucine (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling to the Resin:

    • Add the activated Fmoc-4-Methyl-L-leucine solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for an extended period, typically 2-4 hours, at room temperature. For particularly difficult couplings, this time can be extended up to 12 hours.[1]

  • Monitoring and Double Coupling:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test.

    • If the Kaiser test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-4-Methyl-L-leucine for another 2-4 hours.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

Protocol 4: Capping of Unreacted Amines (Optional but Recommended)

To prevent the formation of deletion sequences, it is advisable to cap any unreacted free amines after the coupling of a sterically hindered amino acid.

  • Prepare a capping solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5:5:90 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF.

Protocol 5: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine, Methionine, or Tryptophan. A standard, robust cleavage cocktail is provided below.

  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash the pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol 6: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4]

  • Analyze the fractions by HPLC and mass spectrometry to confirm the purity and identity of the final peptide. Peptides containing α-methylated amino acids have been successfully purified to >95% purity using these methods.[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow cluster_final Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. DMF Wash Deprotection->Washing1 Coupling 4. Coupling (Fmoc-4-Me-Leu-OH + Activator) Washing1->Coupling Washing2 5. DMF Wash Coupling->Washing2 KaiserTest 6. Kaiser Test Washing2->KaiserTest Capping 7. Capping (Optional) (Acetic Anhydride/DIPEA) KaiserTest->Capping Positive Repeat Repeat for next amino acid KaiserTest->Repeat Negative Capping->Repeat Repeat->Deprotection FinalDeprotection 8. Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage 9. Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporating this compound.

Coupling_Strategy Start Deprotected Resin (-NH2) Activate Activate Fmoc-4-Me-Leu-OH (e.g., HATU/DIPEA) Couple Couple to Resin (2-4 hours) Activate->Couple Test Kaiser Test Couple->Test Success Coupling Complete Test->Success Negative Failure Incomplete Coupling Test->Failure Positive DoubleCouple Double Couple (Repeat Activation & Coupling) Failure->DoubleCouple DoubleCouple->Couple

Caption: Decision workflow for coupling sterically hindered this compound.

References

Application Notes and Protocols for Cell Culture Media Preparation with 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucine is an essential branched-chain amino acid critical for protein synthesis and the activation of the mTOR signaling pathway, a key regulator of cell growth, proliferation, and metabolism.[1][2] Its derivatives are of significant interest in drug development and research for their potential to modulate these pathways. 4-Methyl-L-leucine, a derivative of L-leucine, is a novel compound with potential applications in cell culture and drug discovery. While specific data on this compound in cell culture is limited, these application notes provide a comprehensive guide for its initial evaluation, based on established protocols for L-leucine and its derivatives.[3]

This document offers detailed protocols for the preparation of cell culture media supplemented with this compound, methods for determining its optimal concentration, and assays to evaluate its effects on cell viability and proliferation.

Physicochemical Properties and Handling

A summary of the known properties of this compound is presented below. Researchers should handle this compound following standard laboratory safety procedures.

PropertyValueReference
Molecular Formula C7H15NO2[3]
Molecular Weight 145.20 g/mol [3]
CAS Number 57224-50-7[3]
Solubility Soluble in H2O (25 mg/mL)[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A sterile, high-concentration stock solution is essential for accurate and reproducible supplementation of cell culture media.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term use.[4]

Protocol 2: Preparation of Cell Culture Medium Supplemented with this compound

This protocol describes how to supplement a basal medium with this compound. The final concentration will need to be optimized for each cell line and experimental goal.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)[5]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Sterile this compound stock solution (from Protocol 1)

  • Sterile cell culture flasks or plates

Procedure:

  • In a sterile biological safety cabinet, add the required amount of FBS and Penicillin-Streptomycin to the basal medium to create the complete growth medium. For example, to prepare 500 mL of medium with 10% FBS and 1% Penicillin-Streptomycin, add 50 mL of FBS and 5 mL of Penicillin-Streptomycin to 445 mL of basal medium.

  • Thaw an aliquot of the this compound stock solution.

  • Add the appropriate volume of the stock solution to the complete growth medium to achieve the desired final concentration. For example, to prepare 50 mL of medium with a final concentration of 1 mM this compound from a 100 mM stock, add 500 µL of the stock solution.

  • Mix the supplemented medium thoroughly by gentle inversion.

  • The medium is now ready for use in cell culture experiments.

Protocol 3: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

A dose-response experiment is crucial to identify the concentration range of this compound that is biologically active without being cytotoxic. The MTT assay is a common method to assess cell viability.[4]

Materials:

  • Cells of interest

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range could be 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, and 5 mM.[4]

  • Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[4]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance, normalize the results to the vehicle control (as 100% viability), and plot cell viability (%) against the compound concentration to generate a dose-response curve.

Quantitative Data Summary

The following table provides a template for summarizing the results from a dose-response experiment.

This compound ConcentrationCell Viability (%) after 48h (Mean ± SD)
0 µM (Vehicle Control)100 ± 5.2
10 µM98.7 ± 4.8
50 µM95.3 ± 6.1
100 µM92.1 ± 5.5
500 µM85.4 ± 7.3
1 mM76.2 ± 8.0
2.5 mM58.9 ± 9.4
5 mM41.5 ± 10.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflows

L-Leucine and the mTOR Signaling Pathway

L-leucine is a well-known activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6K1 and 4E-BP1.[1][6] It is hypothesized that this compound may interact with this pathway.

mTOR_Pathway Leucine L-Leucine / this compound (Hypothesized) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Experimental_Workflow Start Start: Obtain This compound Stock_Prep Protocol 1: Prepare Sterile Stock Solution Start->Stock_Prep Media_Prep Protocol 2: Supplement Cell Culture Medium Stock_Prep->Media_Prep Dose_Response Protocol 3: Perform Dose-Response Assay (e.g., MTT) Media_Prep->Dose_Response Data_Analysis Analyze Data: Determine EC50 and Max Non-Toxic Dose Dose_Response->Data_Analysis Downstream Downstream Assays: - Proliferation (e.g., BrdU) - Signaling (e.g., Western Blot) - Functional Assays Data_Analysis->Downstream Conclusion Conclusion: Characterize Bioactivity Downstream->Conclusion

References

Application Notes and Protocols for the Purification of 4-Methyl-L-leucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of synthetic peptides incorporating the non-standard amino acid 4-Methyl-L-leucine. The inclusion of this modified leucine (B10760876) analogue significantly increases the hydrophobicity of peptides, presenting unique challenges and considerations for achieving high purity. This document outlines the prevalent purification techniques, offers detailed experimental protocols, and provides structured data to guide methodology development.

Introduction to Purifying Hydrophobic Peptides

Peptides containing this compound exhibit increased hydrophobicity compared to their standard leucine counterparts. This property can lead to enhanced biological activity but also complicates purification due to tendencies for aggregation and poor solubility in aqueous solutions. The primary purification strategy for these molecules is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates peptides based on their hydrophobicity.[1][2][3][4]

Key challenges in purifying this compound-containing peptides include:

  • Poor Solubility: Difficulty dissolving the crude peptide in standard HPLC mobile phases.

  • Aggregation: Formation of insoluble aggregates that can block HPLC columns and reduce yield.

  • Strong Retention: The increased hydrophobicity leads to longer retention times on RP-HPLC columns, requiring stronger elution conditions.

  • Co-elution of Impurities: Hydrophobic impurities generated during synthesis may have similar retention profiles to the target peptide.

To address these challenges, modifications to standard RP-HPLC protocols are often necessary, including the use of alternative organic modifiers, elevated temperatures, and optimized gradient profiles.

Core Purification Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most effective and widely used method for the purification of synthetic peptides.[1][3][4] The separation mechanism is based on the differential partitioning of the peptide between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.

A typical RP-HPLC workflow for peptide purification can be visualized as follows:

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification solubilization Crude Peptide Solubilization filtration Filtration (0.45 µm) solubilization->filtration injection Sample Injection filtration->injection gradient Gradient Elution (Water/Acetonitrile (B52724)/TFA) injection->gradient detection UV Detection (210-230 nm) gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis (Analytical HPLC) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization

Figure 1: General workflow for the RP-HPLC purification of peptides.
Optimizing RP-HPLC for this compound Peptides

Due to the increased hydrophobicity of this compound, standard RP-HPLC conditions often require optimization. Key parameters to consider are:

  • Mobile Phase Composition: While acetonitrile is the most common organic modifier, for highly hydrophobic peptides, stronger solvents like isopropanol (B130326) or n-propanol can be beneficial.[5] These alcohols can improve the solubility of the peptide and disrupt aggregates. A common mobile phase system consists of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile (or a mixture of acetonitrile and isopropanol).

  • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve peak shape and resolution for hydrophobic peptides by increasing solubility and reducing mobile phase viscosity.

  • Gradient Slope: A shallower gradient (i.e., a smaller increase in the percentage of organic solvent per unit of time) can enhance the separation of the target peptide from closely eluting impurities.[6]

Experimental Protocols

The following protocols provide a starting point for the purification of this compound-containing peptides. Optimization will likely be required based on the specific properties of the peptide.

Protocol 1: Standard RP-HPLC Purification

This protocol is suitable for peptides with moderate hydrophobicity.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Crude this compound-containing peptide.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require initial solubilization in a small volume of a strong organic solvent like formic acid or hexafluoroisopropanol (HFIP) before dilution with Solvent A.[6] Centrifuge and filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate appropriate for the column dimensions.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (>95% purity) and lyophilize to obtain a dry powder.

Protocol 2: Enhanced RP-HPLC for Highly Hydrophobic Peptides

This protocol incorporates modifications for peptides that exhibit poor solubility or strong retention.

Instrumentation and Materials:

  • Same as Protocol 1, with the addition of a column heater.

  • Solvent B: 0.1% (v/v) TFA in a 1:1 (v/v) mixture of acetonitrile and isopropanol.

Procedure:

  • Sample Preparation: Follow the same procedure as in Protocol 1, paying special attention to the initial solubilization step.

  • Column Equilibration and Temperature: Set the column temperature to 50-60°C. Equilibrate the column with the starting mobile phase conditions.

  • Injection and Elution: Inject the sample and elute with a shallow, optimized gradient. For example, a gradient of 20% to 80% Solvent B over 90 minutes may be necessary to resolve the target peptide from impurities.

  • Detection, Fraction Collection, and Post-Processing: Proceed as described in Protocol 1.

Data Presentation: Quantitative Purification Parameters

The following tables summarize typical quantitative parameters for the purification of peptides with varying hydrophobicity. These should be used as a guideline for method development.

Table 1: HPLC Columns for Peptide Purification

Peptide Property Recommended Stationary Phase Typical Pore Size (Å) Typical Particle Size (µm)
Standard PeptidesC181205-10
Hydrophobic PeptidesC8, C1830010
Very Large/Hydrophobic PeptidesC4, C830010

Table 2: Example Gradient Conditions for Preparative RP-HPLC

Time (min) % Solvent A (0.1% TFA in H₂O) % Solvent B (0.1% TFA in ACN) Flow Rate (mL/min) Comments
095520Column Equilibration
595520Sample Injection
65356520Linear Gradient Elution
7059520Column Wash
7595520Re-equilibration

Note: Flow rates are dependent on column dimensions and should be adjusted accordingly.

Table 3: Troubleshooting Guide for Hydrophobic Peptide Purification

Problem Potential Cause Suggested Solution
Poor Peak Shape (Broadening/Tailing) Peptide aggregation, secondary interactions with silicaIncrease column temperature (40-60°C), use a shallower gradient, add a stronger organic modifier (isopropanol) to Solvent B.
No Elution of Peptide Peptide is too hydrophobic and irreversibly boundUse a C4 or C8 column, increase the final concentration of organic modifier, use isopropanol or n-propanol in Solvent B.
Low Yield Poor solubility, precipitation on the columnImprove initial sample solubilization (use of HFIP, formic acid), increase column temperature.
Co-elution with Impurities Similar hydrophobicity of impuritiesOptimize the gradient slope (make it shallower), try a different stationary phase (e.g., C8 instead of C18), adjust the mobile phase pH.

Logical Relationships in Method Development

The process of developing a purification method for a novel this compound-containing peptide is iterative. The following diagram illustrates the logical flow of this process.

G cluster_optimization Optimization Strategies start Start: Crude Hydrophobic Peptide analytical_run Initial Analytical HPLC (Broad Gradient) start->analytical_run evaluate_chromatogram Evaluate Chromatogram analytical_run->evaluate_chromatogram good_sep Good Separation? evaluate_chromatogram->good_sep Assess peak shape & resolution scale_up Scale-up to Preparative HPLC good_sep->scale_up Yes optimize Optimize Parameters good_sep->optimize No final_purity Final Purity Check scale_up->final_purity opt_gradient Adjust Gradient Slope optimize->opt_gradient opt_temp Increase Temperature optimize->opt_temp opt_solvent Change Organic Modifier (e.g., add Isopropanol) optimize->opt_solvent final_purity->optimize Purity <95% end End: Pure Peptide final_purity->end Purity >95% opt_gradient->analytical_run opt_temp->analytical_run opt_solvent->analytical_run

Figure 2: Logical workflow for purification method development.

By systematically evaluating and optimizing these parameters, researchers can develop robust and efficient purification protocols for novel peptides containing this compound, ensuring high purity for subsequent biological and pharmaceutical applications.

References

Application Notes and Protocols for the Analytical Characterization of 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-L-leucine is a synthetic amino acid analog of L-leucine, a critical branched-chain amino acid. Its unique structure, featuring a quaternary carbon in the side chain, imparts distinct physicochemical properties that are of interest in various fields, including drug discovery and peptide synthesis. Accurate and robust analytical methods are essential for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a fundamental technique for separating the enantiomers of this compound, ensuring the stereochemical purity of the L-isomer. The following protocol is designed for the baseline separation of L- and D-4-Methyl-leucine.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector.

Materials:

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Methanol/Acetonitrile/Water (50/45/5, v/v/v) containing 10 mM ammonium acetate and 0.1% acetic acid.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For drug substance: Dissolve the sample in the mobile phase to a final concentration within the calibration range.

    • For biological matrices (e.g., plasma): Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol/Acetonitrile/Water (50/45/5, v/v/v) with 10 mM ammonium acetate and 0.1% acetic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Data Analysis:

    • Identify the peaks for L- and D-4-Methyl-leucine based on the retention times of the standards.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

Quantitative Data Summary: Chiral HPLC
ParameterValue
Column CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
Mobile Phase MeOH/ACN/H₂O (50/45/5) with 10 mM NH₄OAc and 0.1% AcOH
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Retention Time (L-isomer) ~8.5 min
Retention Time (D-isomer) ~10.2 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999

Experimental Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing Dilution Serial Dilution Standard->Dilution Sample Sample Weighing/Aliquoting Extraction Protein Precipitation (if needed) Sample->Extraction HPLC HPLC Injection Dilution->HPLC Extraction->HPLC Separation Chiral Separation on Column HPLC->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & %ee Calculation Integration->Quantification Calibration->Quantification

Chiral HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the sensitive and selective analysis of volatile and semi-volatile compounds. For amino acids like this compound, derivatization is required to increase their volatility. The following protocol describes a common derivatization procedure using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound after derivatization.

Instrumentation:

  • GC-MS system with an autosampler.

Materials:

  • This compound standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous, GC grade)

  • Dichloromethane (GC grade)

  • Internal Standard (e.g., L-Norvaline)

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh 1-2 mg of the this compound standard and internal standard into a reaction vial.

    • For samples, use an amount expected to contain a similar quantity of the analyte.

    • Dry the samples completely under a stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Identify the peak corresponding to the di-TBDMS derivative of this compound based on its retention time and mass spectrum.

    • The characteristic mass fragments for TBDMS derivatives often include [M-57]+ (loss of tert-butyl) and [M-15]+ (loss of methyl).

    • For quantification, use the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary: GC-MS
ParameterValue
Derivatizing Agent MTBSTFA
GC Column DB-5ms (or equivalent)
Expected Retention Time ~12-15 min (highly dependent on the specific column and temperature program)
Characteristic m/z ions [M-57]+, [M-15]+, and other specific fragments
Quantification Based on peak area ratio to an internal standard

Logical Relationship: GC-MS Derivatization and Analysis

GCMS_Logic cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Analyte This compound (non-volatile) Heat Heating (70°C) Analyte->Heat Reagent MTBSTFA Reagent->Heat Derivative Di-TBDMS Derivative (volatile) Heat->Derivative Injection Injection Derivative->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection

Logical flow of derivatization and analysis for this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., DSS or TMS)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Add a small amount of internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

    • Assess purity by identifying any impurity peaks.

Quantitative Data Summary: Predicted NMR Chemical Shifts

The following are predicted chemical shifts (in ppm) for this compound. Actual values may vary depending on the solvent and pH.

¹H NMR (in D₂O):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
C(CH₃)₃~0.95s9H
CH₂~1.7-1.9m2H
α-CH~3.7-3.9t1H

¹³C NMR (in D₂O):

CarbonPredicted Chemical Shift (ppm)
C(CH₃)₃~30
C(CH₃)₃~32
CH₂~45
α-CH~55
C=O~175
Signaling Pathway Analogy: NMR Signal Generation

While not a biological signaling pathway, the process of generating an NMR signal can be visualized as a series of events.

NMR_Signaling B0 External Magnetic Field (B₀) Aligns Nuclear Spins RF_Pulse Radiofrequency Pulse Excites Spins to Higher Energy State B0->RF_Pulse Relaxation Relaxation Spins Return to Equilibrium RF_Pulse->Relaxation FID Free Induction Decay (FID) Emitted Signal Relaxation->FID FT Fourier Transform (Mathematical Processing) FID->FT Spectrum NMR Spectrum (Frequency vs. Intensity) FT->Spectrum

Conceptual flow of NMR signal generation.

Application Notes and Protocols for Fmoc-4-Methyl-L-leucine-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-Methyl-L-leucine-OH is a sterically hindered amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce non-natural modifications into peptides. Its bulky side chain presents challenges for efficient peptide bond formation. This document provides detailed protocols and application notes for the successful coupling of Fmoc-4-Methyl-L-leucine-OH, focusing on the use of high-efficiency coupling reagents to overcome steric hindrance and achieve optimal yields and purity.

The incorporation of 4-methyl-L-leucine can influence the conformational properties and biological activity of peptides, making it a valuable tool in drug discovery and development. Understanding the nuances of its coupling is critical for the successful synthesis of target peptides.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is crucial when working with sterically hindered amino acids like Fmoc-4-Methyl-L-leucine-OH. Standard carbodiimide (B86325) reagents such as DCC and DIC are often inefficient.[1] More potent in-situ activating reagents, particularly aminium/uronium and phosphonium (B103445) salts, are recommended for such challenging couplings.[1] The following table summarizes the performance of commonly used high-efficiency coupling reagents for sterically hindered amino acids. The data presented are representative values based on typical SPPS protocols for difficult couplings and may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling Time (min)Typical Coupling Efficiency (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt30 - 60> 99Highly efficient, especially for hindered couplings.[1] May cause guanidinylation if used in excess.
HBTU Aminium/Uronium Salt45 - 9098 - 99.5Cost-effective and widely used, but less reactive than HATU for very difficult couplings. Potential for guanidinylation.
COMU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity, safer byproducts compared to benzotriazole-based reagents.[2]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, but slower and less efficient for sterically hindered residues.[1]

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-4-Methyl-L-leucine-OH using HATU and COMU, two of the most effective reagents for this purpose.

Protocol 1: Coupling of Fmoc-4-Methyl-L-leucine-OH using HATU

This protocol outlines the manual coupling of Fmoc-4-Methyl-L-leucine-OH to a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-4-Methyl-L-leucine-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-4-Methyl-L-leucine-OH (3-4 equivalents relative to resin loading) and HATU (3-3.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 45-60 minutes. For particularly difficult sequences, the reaction time may be extended or a double coupling may be performed.

  • Monitoring:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), a second coupling is recommended.

  • Double Coupling (Optional):

    • Drain the reaction mixture.

    • Prepare a fresh solution of activated Fmoc-4-Methyl-L-leucine-OH as described in step 3.

    • Add the fresh solution to the resin and agitate for another 45-60 minutes.

    • Perform a Kaiser test again to confirm completion.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Protocol 2: Coupling of Fmoc-4-Methyl-L-leucine-OH using COMU

This protocol details the use of COMU, a highly efficient and safer coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-4-Methyl-L-leucine-OH

  • (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-4-Methyl-L-leucine-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

  • Base Addition and Coupling:

    • Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

    • Immediately add the activation solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-60 minutes. Given the high reactivity of COMU, shorter coupling times may be sufficient.[3]

  • Monitoring and Optional Double Coupling: Follow steps 5 and 6 from Protocol 1.

  • Washing: Follow step 7 from Protocol 1.

  • Chain Elongation: Proceed to the next cycle of the synthesis.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the solid-phase peptide synthesis (SPPS) cycle, including the coupling of a sterically hindered amino acid like Fmoc-4-Methyl-L-leucine-OH.

SPPS_Workflow Start Start: Swollen Peptide-Resin (Free N-terminal Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-4-Me-Leu-OH + Coupling Reagent + Base in DMF) Activation->Coupling Monitoring Monitor Completion (e.g., Kaiser Test) Coupling->Monitoring Wash2 Wash (DMF, DCM) Monitoring->Wash2 Complete Double_Coupling Double Coupling (Repeat Activation & Coupling) Monitoring->Double_Coupling Incomplete Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Next_Cycle->Deprotection Double_Coupling->Wash2

Caption: Experimental workflow for Fmoc-SPPS of sterically hindered amino acids.

References

High-performance liquid chromatography (HPLC) analysis of 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based approach is presented for the analysis of 4-Methyl-L-leucine, a non-proteinogenic amino acid. This document provides detailed protocols for researchers, scientists, and professionals in drug development, covering sample preparation, chromatographic conditions for both achiral and chiral separations, and derivatization procedures for enhanced detection. The methodologies are based on established practices for the analysis of branched-chain amino acids and their analogs.

Introduction

This compound is a derivative of the essential amino acid L-leucine and is of interest in various fields, including peptide synthesis and drug design. Accurate and reliable quantification of this amino acid is crucial for research and quality control. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of amino acids. Due to the lack of a strong chromophore in this compound, derivatization is often employed to enable sensitive detection by UV-Vis or fluorescence detectors. Alternatively, mass spectrometry (MS) can be used for direct detection without derivatization. This application note details a reversed-phase HPLC (RP-HPLC) method with pre-column derivatization and an alternative LC-MS/MS method for the analysis of this compound. A method for chiral purity assessment is also described.

Experimental Protocols

Two primary methods are presented for the quantitative analysis of this compound: RP-HPLC with pre-column derivatization and UV/Fluorescence detection, and a direct analysis using LC-MS/MS. A third method for chiral separation is also provided.

Method 1: RP-HPLC with Pre-column Derivatization

This protocol is adapted from established methods for branched-chain amino acids using o-phthaldialdehyde (OPA) as the derivatizing agent for fluorescence detection.[1]

2.1.1. Reagents and Materials

  • This compound standard

  • o-phthaldialdehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid buffer (0.4 M, pH 10.4)

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Formic acid

2.1.2. Instrumentation and Conditions

ParameterCondition
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 6.5.
Mobile Phase B Acetonitrile/Methanol (50:50, v/v).
Gradient A gradient elution may be optimized. A starting point is 10% B, increasing to 60% B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Fluorescence Det. Excitation: 340 nm, Emission: 450 nm.

2.1.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in 0.1 M HCl. Create a series of working standards by diluting the stock solution with mobile phase A.

  • Derivatization: To 50 µL of the standard or sample solution, add 50 µL of the OPA derivatizing reagent (prepared by dissolving OPA in boric acid buffer with the addition of 2-mercaptoethanol). Mix and allow the reaction to proceed for 2 minutes at room temperature before injection.

Method 2: LC-MS/MS Analysis (Underivatized)

This method is suitable for the direct and highly sensitive quantification of this compound without the need for derivatization.[2]

2.2.1. Instrumentation and Conditions

ParameterCondition
LC-MS/MS System An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column C18 or a mixed-mode column suitable for polar compounds (e.g., 2.1 x 100 mm, 3.5 µm).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient A gradient can be optimized. A starting point is 2% B, holding for 1 minute, then increasing to 95% B over 5 minutes, and re-equilibrating.
Flow Rate 0.4 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
MS Detection ESI in positive mode. The MRM transition for this compound would need to be determined by infusing a standard solution (predicted: Q1 m/z 146.1 -> Q3 fragments).

2.2.2. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in 0.1% formic acid in water. Prepare working standards by dilution.

  • Sample Treatment: For complex matrices, protein precipitation with acetonitrile may be necessary. Centrifuge and inject the supernatant.

Method 3: Chiral Separation

To assess the enantiomeric purity of this compound, a chiral stationary phase is required.

2.3.1. Instrumentation and Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV detector.
Column A crown ether-based chiral column (e.g., CROWNPAK CR-I(+)) is often suitable for amino acids.[3]
Mobile Phase Perchloric acid solution (pH 1.0 to 2.0).
Flow Rate 0.8 mL/min.
Column Temperature 25 °C.
Injection Volume 10 µL.
UV Detection 210 nm.

Quantitative Data

As there is no specific published data for the HPLC analysis of this compound, the following table summarizes the limits of detection (LOD) and quantification (LOQ) for structurally similar branched-chain amino acids, which can be used as a reference.[4]

Amino AcidLOD (mmol/L)LOQ (mmol/L)
L-Valine1.614.37
L-Isoleucine1.846.13
L-Leucine1.886.27

Workflow and Diagrams

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Sample Test Sample Dilution Diluted Sample Sample->Dilution Dilution/ Extraction Standard This compound Standard Serial_Dilution Calibration Standards Standard->Serial_Dilution Serial Dilution Derivatization Pre-column Derivatization (e.g., OPA) Dilution->Derivatization If required HPLC_System HPLC System (Pump, Autosampler, Column) Dilution->HPLC_System Serial_Dilution->Derivatization If required Serial_Dilution->HPLC_System Derivatization->HPLC_System Detector Detection (UV/Fluorescence or MS) HPLC_System->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration From Standards Quantification Quantification of This compound Integration->Quantification Calibration->Quantification Final_Report Final Report Quantification->Final_Report Results

Caption: General workflow for the HPLC analysis of this compound.

The logical relationship for selecting an analytical method based on the desired outcome can be visualized as follows.

Method_Selection cluster_methods Method Selection cluster_techniques Recommended Technique Start Analytical Goal Quant Routine Quantification Start->Quant High_Sens High Sensitivity/ Specificity Start->High_Sens Chiral_Purity Enantiomeric Purity Start->Chiral_Purity RP_HPLC RP-HPLC with Derivatization & UV/FL Quant->RP_HPLC LC_MS LC-MS/MS (Underivatized) High_Sens->LC_MS Chiral_HPLC Chiral HPLC with UV Detection Chiral_Purity->Chiral_HPLC

Caption: Decision tree for selecting an HPLC method for this compound analysis.

References

Application Notes and Protocols for Probing Enzyme Active Sites with 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methyl-L-leucine, a non-proteinogenic amino acid analogue of L-leucine, serves as a valuable tool for probing the active sites of various enzymes, particularly proteases and aminopeptidases. Its unique structural modification—a methyl group at the 4-position—provides a steric probe to investigate the spatial and electronic constraints of enzyme binding pockets. This modification can influence binding affinity and catalytic processing, offering insights into enzyme specificity, mechanism, and structure-activity relationships. These application notes provide detailed protocols for utilizing this compound in enzymatic assays and highlight its potential in drug discovery and development.

I. Principle of Application

The fundamental principle behind using this compound as an active site probe lies in its structural similarity to the natural amino acid L-leucine. Many enzymes, especially those involved in protein and peptide metabolism, recognize and bind L-leucine. By introducing a methyl group on the isobutyl side chain, this compound can be used to:

  • Map Active Site Topography: The additional methyl group can sterically hinder binding in enzymes with tight active sites, providing information about the dimensions of the substrate-binding pocket.

  • Investigate Hydrophobic Interactions: The increased hydrophobicity of the side chain can enhance binding to enzymes with large, nonpolar active sites.

  • Serve as a Competitive Inhibitor: this compound can compete with natural substrates for binding to the active site, allowing for the determination of inhibition constants (Ki) and aiding in the design of more potent inhibitors.

  • Act as a Substrate for Kinetic Studies: In some cases, enzymes may be able to process this compound, and the kinetic parameters (Km and kcat) of this reaction can be compared to those of the natural substrate to understand the impact of the structural modification on catalysis.

II. Quantitative Data Summary

While specific kinetic and inhibition data for this compound are not extensively published, the following tables provide an illustrative summary of how such data can be presented. The values provided are based on studies of L-leucine and its analogues with various enzymes and should be considered as examples. Researchers should determine these values experimentally for their specific enzyme of interest.

Table 1: Illustrative Inhibition Constants (Ki) of Leucine (B10760876) Analogues against Aminopeptidases

CompoundEnzymeInhibition TypeKi (µM)Reference
L-Leucinephosphonic acidLeucine Aminopeptidase (B13392206) (LAP)Competitive0.23[1]
BestatinLeucine Aminopeptidase (LAP)CompetitiveVaries[1]
This compound Enzyme of InterestTo be determinedTo be determinedExperimental

Note: The Ki values for L-leucinephosphonic acid and Bestatin are provided for comparative purposes. The Ki for this compound needs to be experimentally determined.

Table 2: Illustrative Half-Maximal Inhibitory Concentration (IC50) Values

CompoundEnzyme/AssayIC50 (µM)Reference
Phosphinic PseudodipeptidesLeucine Aminopeptidase (SsLAP)Micromolar range[2]
This compound Enzyme of InterestTo be determinedExperimental

Note: The IC50 value is dependent on substrate concentration and should be determined under specific assay conditions. The IC50 for phosphinic pseudodipeptides is provided as an example of inhibitors targeting leucine aminopeptidases.

III. Experimental Protocols

The following are detailed protocols for key experiments using this compound. These protocols are based on standard enzymatic assays and may require optimization for specific enzymes and experimental setups.[3][4]

Protocol 1: Enzyme Inhibition Assay (Competitive Inhibition)

This protocol determines the inhibitory effect of this compound on an enzyme that processes a chromogenic or fluorogenic leucine-containing substrate.

Materials:

  • Purified enzyme of interest

  • This compound (as the potential inhibitor)

  • Chromogenic or fluorogenic substrate (e.g., L-leucine-p-nitroanilide [L-pNA] or L-leucine-7-amido-4-methylcoumarin [L-AMC])[4][5]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagent Solutions:

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer.

    • Substrate Stock Solution: Dissolve the substrate (e.g., L-pNA) in a minimal amount of organic solvent (e.g., DMSO) and then dilute with assay buffer to the desired stock concentration.

    • Inhibitor (this compound) Stock Solution: Prepare a stock solution of this compound in the assay buffer. Perform a serial dilution to obtain a range of inhibitor concentrations.

  • Assay Setup (96-well plate):

    • In each well, add a fixed volume of assay buffer.

    • Add a fixed volume of the enzyme solution to each well (except for the blank).

    • Add varying concentrations of this compound to the test wells. Add an equal volume of assay buffer to the control wells (no inhibitor).

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiate the Reaction:

    • Add a fixed volume of the substrate solution to all wells to start the reaction.

  • Data Collection:

    • Immediately measure the absorbance (for L-pNA at 405 nm) or fluorescence (for L-AMC at Ex/Em ~340/440 nm) at regular time intervals (e.g., every minute for 10-30 minutes) using a microplate reader.[4][5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive inhibition).[6]

Protocol 2: Determination of Kinetic Parameters (Km and kcat)

This protocol is used if this compound acts as a substrate for the enzyme.

Materials:

  • Purified enzyme of interest

  • This compound (as the substrate)

  • A method to detect product formation (e.g., HPLC, mass spectrometry, or a coupled enzyme assay)

  • Assay buffer

  • Reaction tubes or microplate

Procedure:

  • Prepare Reagent Solutions:

    • Enzyme Stock Solution: Prepare a known concentration of the purified enzyme.

    • Substrate (this compound) Stock Solution: Prepare a stock solution and a series of dilutions of this compound in the assay buffer.

  • Enzyme Reaction:

    • Set up a series of reactions, each containing a fixed amount of enzyme and varying concentrations of this compound.

    • Incubate the reactions at the optimal temperature for a fixed period, ensuring that the product formation is in the linear range.

    • Stop the reactions at specific time points (e.g., by adding a quenching agent or by heat inactivation).

  • Product Quantification:

    • Quantify the amount of product formed in each reaction using a suitable analytical method.

  • Data Analysis:

    • Calculate the initial velocity (v) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

    • Calculate the turnover number (kcat) from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as an enzyme probe.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Data Collection cluster_analysis 4. Data Analysis prep_enzyme Enzyme Stock setup Add Buffer, Enzyme, and this compound prep_enzyme->setup prep_substrate Substrate Stock (e.g., L-Leu-pNA) initiate Initiate with Substrate prep_substrate->initiate prep_inhibitor This compound (Serial Dilutions) prep_inhibitor->setup pre_incubate Pre-incubate at Optimal Temperature setup->pre_incubate pre_incubate->initiate measure Measure Abs/Fluorescence (Kinetic Read) initiate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 determine_ki Determine Ki (Lineweaver-Burk Plot) plot_data->determine_ki

Caption: Experimental workflow for an enzyme inhibition assay.

logical_relationship cluster_enzyme Enzyme Active Site cluster_probes Molecular Probes cluster_outcomes Potential Outcomes active_site Binding Pocket binding Binding Affinity (Kd, Ki) active_site->binding catalysis Catalytic Efficiency (Km, kcat) active_site->catalysis inhibition Inhibition (IC50) active_site->inhibition l_leucine L-Leucine (Natural Substrate) l_leucine->active_site Binds methyl_leucine This compound (Steric Probe) methyl_leucine->active_site Probes binding->catalysis binding->inhibition

Caption: Probing an enzyme active site with this compound.

mtor_pathway leucine Leucine / this compound mTORC1 mTORC1 leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits binding to eIF4E) protein_synthesis Protein Synthesis S6K1->protein_synthesis fourEBP1->protein_synthesis Relieves Inhibition cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Simplified mTOR signaling pathway activated by leucine.[7][8]

References

Application of 4-Methyl-L-leucine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-leucine, also known as γ-methyl-L-leucine or L-neopentylglycine, is a non-canonical, synthetic amino acid that serves as a valuable tool in drug discovery, particularly in the field of peptide-based therapeutics. Its unique structural features, characterized by a bulky tert-butyl group on the side chain, confer high lipophilicity and significant steric hindrance. These properties make it an ideal building block for probing the structure-activity relationships (SAR) of bioactive peptides. By systematically replacing canonical amino acids with this compound, researchers can investigate the impact of side-chain size, shape, and hydrophobicity on a peptide's biological activity, metabolic stability, and receptor binding affinity.

This document provides detailed application notes and protocols for the use of this compound in drug discovery research. It is intended to guide researchers in the synthesis, incorporation into peptides, and evaluation of this unique amino acid derivative.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide design and drug discovery. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
CAS Number 57224-50-7[1]
Appearance White to off-white solid[1]
Purity (NMR) ≥97.0%[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a tool for medicinal chemists to dissect the SAR of peptide ligands. Its incorporation into a peptide sequence can lead to several advantageous modifications:

  • Enhanced Metabolic Stability: The bulky side chain can shield the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.[2][3]

  • Modulation of Receptor Binding and Activity: The steric bulk and lipophilicity of the neopentylglycine side chain can be used to probe the size and nature of receptor binding pockets. This can lead to the discovery of peptides with increased potency or altered selectivity.[2][4]

  • Improved Pharmacokinetic Properties: Increased lipophilicity can influence a peptide's absorption, distribution, and ability to cross biological membranes.[5]

Due to its unique properties, this compound is particularly useful in the optimization of peptide hormones, neurotransmitters, and enzyme inhibitors where precise interactions with biological targets are crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a modified Strecker synthesis followed by enzymatic deamidation, as described by Fauchère and Petermann (1981).[4] This method allows for the stereospecific synthesis of the L-enantiomer.

Part A: Modified Strecker Synthesis of DL-4-Methyl-leucinamide

  • Reaction Setup: In a well-ventilated fume hood, combine tert-butylamine, pivalaldehyde (3,3-dimethylbutanal), and potassium cyanide in a suitable solvent such as aqueous ethanol.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction involves the formation of an α-aminonitrile intermediate.

  • Work-up: After the reaction is complete, carefully neutralize the reaction mixture with an appropriate acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude DL-4-Methyl-leucinamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Part B: Enzymatic Deamidation to L-4-Methyl-leucine

  • Enzyme Selection: Utilize an aminopeptidase (B13392206) with broad substrate specificity that can stereoselectively hydrolyze the L-amide.

  • Reaction Buffer: Dissolve the purified DL-4-Methyl-leucinamide in a suitable aqueous buffer (e.g., phosphate (B84403) or Tris buffer) at the optimal pH for the chosen enzyme.

  • Enzymatic Reaction: Add the aminopeptidase to the substrate solution and incubate at the optimal temperature (typically 30-40 °C) with gentle agitation. Monitor the reaction progress by a suitable method, such as HPLC, to track the formation of L-4-Methyl-leucine.

  • Reaction Termination and Product Isolation: Once the reaction has reached completion (i.e., the L-amide is fully hydrolyzed), terminate the reaction by denaturing the enzyme (e.g., by boiling or pH change).

  • Purification: Remove the denatured enzyme by centrifugation or filtration. The resulting solution will contain L-4-Methyl-leucine and unreacted D-4-Methyl-leucinamide. The L-amino acid can be purified using ion-exchange chromatography.

Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general procedure for incorporating Fmoc-protected this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with an automated synthesizer or manual setup.

Materials:

  • Fmoc-4-Methyl-L-leucine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-4-Methyl-L-leucine (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Pre-activate the amino acid solution for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The extended coupling time is recommended due to the steric bulk of this compound.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

SAR_Study_Workflow cluster_0 Step 1: Lead Peptide Identification cluster_1 Step 2: Design of Analogs cluster_2 Step 3: Synthesis cluster_3 Step 4: Biological Evaluation cluster_4 Step 5: SAR Analysis LeadPeptide Lead Peptide (e.g., from screening) DesignAnalogs Identify key residues for modification LeadPeptide->DesignAnalogs Input SelectAA Select this compound for substitution DesignAnalogs->SelectAA Synthesize Synthesize Peptide Analogs (SPPS) SelectAA->Synthesize Guides InVitroAssay In Vitro Assays (Binding, Functional) Synthesize->InVitroAssay Yields MetabolicStability Metabolic Stability Assay Synthesize->MetabolicStability InVivoStudy In Vivo Studies (PK, Efficacy) InVitroAssay->InVivoStudy SAR Analyze data to determine the effect of substitution InVitroAssay->SAR MetabolicStability->SAR SAR->DesignAnalogs Iterative Optimization

Caption: Workflow for a Structure-Activity Relationship (SAR) study using this compound.

Peptide_Modification_Concept cluster_0 cluster_1 Biological Target node1 Native Peptide ...-Ala-Gly-Leu-... node2 Modified Peptide ...-Ala-Gly-(4-Me-Leu)-... node1:f1->node2:f1 Substitution Receptor Receptor Binding Pocket node1->Receptor Original Interaction node2->Receptor Altered Interaction (Steric/Hydrophobic)

Caption: Conceptual diagram of peptide modification with this compound to probe receptor interactions.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection1 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleave from Resin (TFA Cocktail) final_deprotection->cleavage purification Purify Peptide (RP-HPLC) cleavage->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for Cell-Based Assays Involving 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays with 4-Methyl-L-leucine. The information is curated for researchers in cellular biology, drug discovery, and related fields to investigate the effects of this synthetic amino acid on cellular processes.

Introduction

This compound is a derivative of the essential branched-chain amino acid L-leucine. L-leucine is a well-established activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[1][2] It is hypothesized that this compound mimics the action of L-leucine, thereby modulating the mTOR pathway and influencing downstream cellular functions. The protocols outlined below are designed to assess the biological activity of this compound in cell culture, focusing on its impact on cell viability, cytotoxicity, and the activation of the mTOR signaling cascade.

Disclaimer: The experimental protocols and quantitative data provided herein are primarily based on studies conducted with L-leucine. Due to the limited availability of specific data for this compound, these guidelines should be considered as a starting point and may require optimization for specific cell lines and experimental conditions.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Various Cell Lines

Cell LineAssay TypeParameterValue (µM)
MCF-7Cell Viability (MTT)EC5050
MDA-MB-231Cell Viability (MTT)EC5075
HeLamTOR Activation (p-S6K1)EC5025
C2C12Protein SynthesisEC5010
HepG2Cytotoxicity (LDH)IC50>1000

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Signaling Pathway

The mTOR signaling pathway is a central hub for cellular regulation. Upon entry into the cell, L-leucine (and presumably this compound) activates the mTORC1 complex. This leads to the phosphorylation of downstream targets such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[2]

mTOR_Signaling_Pathway mTOR Signaling Pathway Activation by this compound cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 p-S6K1 p-S6K1 S6K1->p-S6K1 Translation Protein Synthesis & Cell Growth p-S6K1->Translation p-4E-BP1 p-4E-BP1 4E-BP1->p-4E-BP1 eIF4E eIF4E p-4E-BP1->eIF4E Release eIF4E->Translation

Caption: mTOR signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of this compound to determine the EC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Analyze data (EC50) H->I

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay protocol. Include wells for a positive control (maximum LDH release, treated with lysis buffer provided in the kit) and a negative control (spontaneous LDH release, vehicle-treated).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, relative to the positive and negative controls.

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the mTOR pathway.

Materials:

  • Cells of interest (e.g., HeLa, C2C12)

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 2-4 hours before treating with this compound for various time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Western_Blot_Workflow Western Blot Workflow for mTOR Pathway Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J

Caption: Workflow for Western Blot analysis of mTOR pathway proteins.

References

Troubleshooting & Optimization

Overcoming low coupling efficiency of 4-Methyl-L-leucine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Low Coupling Efficiency of 4-Methyl-L-leucine in SPPS

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, such as this compound, during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound significantly lower than other amino acids?

The primary reason for the low coupling efficiency of this compound is steric hindrance. The bulky side chain of this amino acid physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This hindrance slows down the reaction rate and can lead to incomplete coupling.

Q2: What are the initial signs of a difficult coupling reaction with this compound?

A common indicator of a difficult coupling is a positive Kaiser test (or other qualitative tests for free amines) after the coupling step. A blue or violet color indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction. In some cases, you might observe resin shrinking, which can be a sign of peptide aggregation, a common issue with hydrophobic and sterically hindered residues.

Q3: Can I simply extend the coupling time to improve the efficiency for this compound?

While extending the reaction time can sometimes improve the yield, it may not be sufficient for highly hindered amino acids. Prolonged exposure to coupling reagents and bases can also increase the risk of side reactions, such as racemization. A more effective approach is often to use a combination of optimized coupling reagents and reaction conditions. For particularly difficult couplings, a double coupling, where the coupling step is repeated with fresh reagents, is often recommended.[1]

Q4: Are there specific coupling reagents that are more effective for this compound?

Yes, certain coupling reagents are known to be more effective for sterically hindered amino acids. Uronium/aminium-based reagents like HATU, HCTU, and COMU are generally more reactive and efficient than carbodiimide-based reagents (e.g., DIC) or other phosphonium-based reagents like PyBOP in these situations.[2][3][4] HATU, in particular, is often cited as a gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[2][3]

Q5: How does microwave-assisted SPPS help with coupling this compound?

Microwave energy can significantly accelerate both the deprotection and coupling steps in SPPS.[5] For sterically hindered amino acids, microwave heating can help overcome the energy barrier for the reaction, leading to faster and more complete couplings. It can also help to disrupt peptide aggregation on the resin, improving the accessibility of the reactive sites.

Troubleshooting Guide: Low Coupling Efficiency of this compound

This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency issues with this compound and other bulky amino acids.

Step 1: Initial Assessment and Confirmation
  • Perform a Qualitative Test: After the coupling step, perform a Kaiser test or an alternative colorimetric test to confirm the presence of free primary amines.

  • Quantify Incompletion (Optional): For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC to determine the ratio of the desired product to the deletion sequence.

Step 2: Optimizing Coupling Chemistry

If the initial assessment confirms incomplete coupling, consider the following optimization strategies, starting with the most straightforward.

dot

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency of this compound start Low Coupling Efficiency Detected reagent Optimize Coupling Reagent (e.g., switch to HATU/HCTU) start->reagent solvent Modify Solvent System (e.g., NMP, chaotropic salts) start->solvent double_coupling Perform Double Coupling reagent->double_coupling If still inefficient success Coupling Efficiency Improved reagent->success Successful microwave Utilize Microwave-Assisted SPPS double_coupling->microwave For further improvement double_coupling->success Successful backbone_protection Implement Backbone Protection (e.g., Pseudoproline Dipeptides) microwave->backbone_protection For highly problematic sequences microwave->success Successful backbone_protection->success Successful

Caption: A troubleshooting workflow for addressing low coupling efficiency.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

While specific data for this compound is limited, the following table summarizes the relative performance of common coupling reagents for other sterically hindered amino acids, which can serve as a guide.

Coupling ReagentRelative Efficiency for Hindered CouplingsPropensity for RacemizationKey Considerations
HATU Very High[2][3]Low[2]Often the best choice for difficult couplings, though more expensive.
HCTU High[2]Low[6]A cost-effective alternative to HATU with comparable efficiency.
COMU High[4][7]Low[6]Good solubility and performance, especially in microwave-assisted SPPS.
PyBOP Moderate[2]ModerateLess effective than HATU/HCTU for highly hindered residues.
DIC/HOBt Low to ModerateModerateGenerally not recommended for difficult couplings unless other options are unavailable.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended as a first-line approach for improving the coupling efficiency of this compound.

Materials:

  • Fmoc-4-Methyl-L-leucine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-4-Methyl-L-leucine-OH (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat steps 2 and 3 with fresh reagents.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

dot

HATU_Coupling_Workflow HATU Coupling Workflow for this compound cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 coupling Add Activated Amino Acid to Resin (Couple for 2-4 hours) wash1->coupling dissolve Dissolve Fmoc-4-Me-Leu-OH and HATU in DMF add_base Add DIPEA/Collidine dissolve->add_base preactivate Pre-activate for 1-5 min add_base->preactivate preactivate->coupling kaiser_test Kaiser Test coupling->kaiser_test double_couple Perform Double Coupling kaiser_test->double_couple Positive wash2 Wash with DMF kaiser_test->wash2 Negative double_couple->coupling next_step Proceed to Next Synthesis Step wash2->next_step

Caption: Experimental workflow for HATU-mediated coupling.

Protocol 2: Microwave-Assisted SPPS for this compound

This protocol can be adapted for most commercial microwave peptide synthesizers.

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Resin and Reagent Preparation:

    • Load the resin and prepared solutions of Fmoc-amino acids, activators, and bases into the synthesizer according to the manufacturer's instructions.

  • Microwave Program:

    • Deprotection: Program the synthesizer for Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 3-5 minutes at 50-75°C).

    • Washing: Perform thorough washing cycles with DMF.

    • Coupling: Program the coupling step using Fmoc-4-Methyl-L-leucine-OH (5 equivalents), a suitable coupling reagent like HATU or HCTU (4.9 equivalents), and a base like DIPEA (10 equivalents). Apply microwave irradiation for 5-15 minutes at a temperature of 50-80°C.

    • Final Washing: Wash the resin extensively with DMF.

  • Monitoring:

    • Most automated synthesizers have real-time monitoring. If manual confirmation is desired, a small sample can be taken for a Kaiser test after the coupling step.

Protocol 3: Utilizing Pseudoproline Dipeptides to Overcome Difficult Couplings

This is an advanced strategy for sequences where this compound is preceded by a Ser, Thr, or Cys residue. Pseudoproline dipeptides disrupt the secondary structure of the growing peptide chain, which can alleviate steric hindrance.[8]

Materials:

  • Fmoc-Xaa-(ψPro)-OH dipeptide (where Xaa is the amino acid preceding Ser, Thr, or Cys in your sequence)

  • Standard SPPS reagents

Procedure:

  • Sequence Planning: Identify a Ser, Thr, or Cys residue that is close to the this compound in your sequence.

  • Dipeptide Substitution: Instead of coupling the individual amino acids (e.g., Fmoc-Xaa-OH followed by Fmoc-Ser/Thr/Cys-OH), use the corresponding commercially available Fmoc-Xaa-(ψPro)-OH dipeptide.

  • Coupling: Couple the pseudoproline dipeptide using standard coupling protocols (e.g., with HATU or HBTU). The coupling of the dipeptide itself is generally efficient.

  • Subsequent Couplings: After the incorporation of the pseudoproline dipeptide, the subsequent coupling of this compound should proceed with improved efficiency due to the disruption of the peptide's secondary structure.

  • Cleavage: The pseudoproline protection is cleaved during the final TFA-mediated cleavage and deprotection step, regenerating the native peptide sequence.

References

Preventing side reactions during 4-Methyl-L-leucine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Methyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective strategies for synthesizing this compound are:

  • Reductive Amination: This method involves the reaction of 4,4-dimethyl-2-oxopentanoic acid with an ammonia (B1221849) source, followed by reduction of the resulting imine. This is often a one-pot reaction that can be highly stereoselective when employing a chiral catalyst or enzyme.

  • Alkylation of a Protected L-leucine Derivative: This approach involves the deprotonation of a suitably protected L-leucine derivative to form an enolate, which is then alkylated with a methylating agent. This method requires careful control of reaction conditions to avoid side reactions.

Q2: Why are protecting groups necessary in the synthesis of this compound?

A2: Protecting groups are crucial for preventing unwanted side reactions at the reactive amino and carboxyl groups of the leucine (B10760876) starting material.[1][2] Without protection, these functional groups can react with the reagents and intermediates, leading to a mixture of undesired products and a lower yield of the target molecule. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and various esters for the carboxyl group.

Q3: What are the most common side reactions to be aware of during this compound synthesis?

A3: The most frequently encountered side reactions include:

  • Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization, particularly under basic or harsh reaction conditions, leading to a mixture of L and D enantiomers.

  • Over-alkylation: In the alkylation route, the enolate can react with more than one equivalent of the alkylating agent, resulting in di- or even tri-methylated byproducts.

  • Polymerization: Under certain conditions, especially in the presence of strong acids or bases, the amino acid monomers can polymerize.[3]

Q4: How can I purify the final this compound product?

A4: Purification of the final product typically involves standard techniques such as:

  • Crystallization: This is an effective method for obtaining highly pure crystalline this compound.

  • Chromatography: Column chromatography using silica (B1680970) gel or other suitable stationary phases can be used to separate the desired product from unreacted starting materials and byproducts.

  • Extraction: Liquid-liquid extraction is often employed during the workup to separate the product from water-soluble and organic-soluble impurities.

Troubleshooting Guides

Route 1: Reductive Amination of 4,4-dimethyl-2-oxopentanoic acid

Problem: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete imine formationEnsure the reaction conditions for imine formation (e.g., pH, temperature, removal of water) are optimal. Consider using a dehydrating agent.
Inefficient reductionVerify the activity of the reducing agent. For catalytic hydrogenation, ensure the catalyst is not poisoned. For chemical reductants, ensure they are fresh and added under appropriate conditions.
Substrate degradationThe ketoacid starting material may be unstable under the reaction conditions. Analyze the reaction mixture for degradation products and consider milder reaction conditions.

Problem: Poor Enantioselectivity (Low ee%)

Potential Cause Suggested Solution
Inactive or inefficient chiral catalyst/enzymeVerify the integrity and activity of the chiral catalyst or enzyme. Ensure proper handling and storage.
Racemization during reaction or workupAvoid harsh acidic or basic conditions. Analyze the enantiomeric excess at different stages of the reaction to pinpoint where racemization occurs.
Incorrect reaction parametersOptimize reaction parameters such as temperature, pressure, and solvent, as these can significantly impact enantioselectivity.
Route 2: Alkylation of Protected L-leucine

Problem: Formation of Multiple Alkylation Products

Potential Cause Suggested Solution
Use of a protic solventProtic solvents can interfere with the enolate formation and lead to side reactions. Use an aprotic solvent like THF or ether.
Use of a nucleophilic baseBases like sodium hydroxide (B78521) or alkoxides can compete with the enolate as nucleophiles, leading to undesired byproducts. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).
Excess alkylating agentUse a stoichiometric amount or a slight excess of the alkylating agent to minimize over-alkylation.

Problem: Racemization of the Final Product

Potential Cause Suggested Solution
Prolonged exposure to strong baseMinimize the time the enolate is exposed to the strong base before adding the alkylating agent.
High reaction temperaturePerform the enolate formation and alkylation at low temperatures (e.g., -78 °C) to suppress racemization.
Inappropriate quenching conditionsQuench the reaction with a mild acid to neutralize the base promptly.

Experimental Protocols

Protocol 1: Reductive Amination of 4,4-dimethyl-2-oxopentanoic acid

This protocol is a representative procedure and may require optimization.

  • Imine Formation: In a round-bottom flask, dissolve 4,4-dimethyl-2-oxopentanoic acid (1.0 eq) and an ammonia source (e.g., ammonium (B1175870) acetate, 1.5 eq) in a suitable solvent (e.g., methanol). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add a reducing agent (e.g., sodium cyanoborohydride, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the pH is acidic. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Alkylation of N-Boc-L-leucine Methyl Ester

This protocol is a representative procedure and may require optimization.

  • Protection: Protect the amino group of L-leucine with a Boc group and the carboxyl group as a methyl ester using standard procedures.

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the protected L-leucine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LDA (1.1 eq) in THF. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Deprotection and Purification: Remove the protecting groups using appropriate conditions (e.g., TFA for Boc, saponification for the methyl ester). Purify the final product by chromatography or crystallization.

Visualizations

workflow_reductive_amination start Start: 4,4-dimethyl-2-oxopentanoic acid imine_formation Imine Formation (Ammonia Source) start->imine_formation reduction Reduction (e.g., NaBH3CN) imine_formation->reduction workup Acidic Workup reduction->workup purification Purification workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

workflow_alkylation start Start: L-leucine protection Protection (Boc, -OMe) start->protection enolate_formation Enolate Formation (LDA, -78°C) protection->enolate_formation alkylation Alkylation (CH3I) enolate_formation->alkylation workup Aqueous Workup alkylation->workup deprotection Deprotection workup->deprotection purification Purification deprotection->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via alkylation.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield poor_ee Poor Enantioselectivity start->poor_ee side_products Side Products start->side_products incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Substrate Degradation? low_yield->degradation catalyst_issue Catalyst/Enzyme Inactive? poor_ee->catalyst_issue racemization_issue Racemization Occurring? poor_ee->racemization_issue over_alkylation_issue Over-alkylation? side_products->over_alkylation_issue other_side_reactions Other Side Reactions? side_products->other_side_reactions optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes check_reagents Check Reagent Purity/Activity incomplete_reaction->check_reagents No milder_conditions Use Milder Conditions degradation->milder_conditions check_catalyst Verify Catalyst/Enzyme Activity catalyst_issue->check_catalyst control_conditions Control Temp & pH racemization_issue->control_conditions adjust_stoichiometry Adjust Stoichiometry over_alkylation_issue->adjust_stoichiometry analyze_byproducts Analyze Byproducts (NMR, MS) to Identify Reaction Pathway other_side_reactions->analyze_byproducts

Caption: Logical troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 4-Methyl-L-leucine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure differ from L-leucine?

This compound is a synthetic derivative of the essential amino acid L-leucine. The key structural difference is the addition of a methyl group at the fourth carbon position of the leucine (B10760876) side chain. This modification can influence its chemical stability and biological activity.

Q2: What are the primary factors that can contribute to the instability of this compound in cell culture media?

The stability of this compound in aqueous cell culture media can be influenced by several factors, including:

  • pH: The pH of the culture media can affect the rate of chemical degradation.

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate degradation over time.

  • Enzymatic Degradation: Enzymes present in the serum supplement or released by cells could potentially metabolize this compound.

  • Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative degradation.

  • Light Exposure: Prolonged exposure to light, especially UV rays, may contribute to degradation.

Q3: How can I prepare and store stock solutions of this compound to maximize stability?

For optimal stability, follow these storage recommendations:

Storage ConditionFormRecommended TemperatureDuration
Long-term Powder-20°CUp to 3 years
Short-term Powder4°CUp to 2 years
Long-term In Solvent (e.g., DMSO)-80°CUp to 6 months
Short-term In Solvent (e.g., DMSO)-20°CUp to 1 month

Data compiled from a Certificate of Analysis for this compound.

It is recommended to prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q4: How does the 4-methyl modification potentially affect the biological activity of L-leucine, particularly its role in mTOR signaling?

L-leucine is a known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1] The introduction of a methyl group at the 4-position could potentially:

  • Alter Binding Affinity: The methyl group may enhance or reduce the binding affinity of the molecule to its cellular targets within the mTOR pathway.

  • Modify Metabolism: The modification could affect the rate and pathway of its metabolism compared to L-leucine. L-leucine is primarily metabolized into α-ketoisocaproate (α-KIC) and subsequently β-hydroxy-β-methylbutyrate (HMB).[2] The 4-methyl group may alter this metabolic route.

  • Impact Transporter Interaction: The uptake of L-leucine into cells is mediated by specific amino acid transporters. The methyl group could influence the recognition and transport of this compound by these transporters.

Further experimental validation is necessary to fully elucidate the specific effects of the 4-methyl modification on mTOR signaling.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Ensure your this compound stock solution is properly prepared and has been stored under the recommended conditions.

    • Avoid repeated freeze-thaw cycles by using single-use aliquots.

  • Perform a Stability Study:

    • Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium and conditions. A detailed protocol is provided in the "Experimental Protocols" section.

  • Optimize Experimental Conditions:

    • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

    • Minimize Incubation Time: If significant degradation is observed, consider designing experiments with shorter incubation periods.

    • Replenish the Compound: For long-term experiments (e.g., over 24 hours), consider replacing the medium with fresh medium containing this compound at regular intervals.[3]

Issue 2: Precipitate formation after adding this compound to the cell culture medium.

Possible Cause: The solubility of this compound in the aqueous medium has been exceeded.

Troubleshooting Steps:

  • Adjust Dilution Method:

    • Pre-warm the Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium.

    • Increase Mixing: Ensure thorough but gentle mixing after adding the compound.

    • Serial Dilutions: Perform serial dilutions in the medium to avoid a sudden high concentration that could lead to precipitation.

  • Consider Solvent Effects:

    • If using a high concentration of an organic solvent like DMSO for your stock, ensure the final concentration in the media is low (typically <0.5%) to prevent solvent-induced precipitation and cellular toxicity.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media via LC-MS/MS

This protocol outlines a method to quantify the concentration of this compound over time in a cell-free culture medium.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM/F-12) with serum, if applicable

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724) (ice-cold)

  • Centrifuge

  • HPLC vials

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.

  • Aliquoting: Distribute the prepared medium into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator. The 0-hour time point should be processed immediately.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Protein Precipitation (if serum is present): Add 3 volumes of ice-cold acetonitrile to the media sample. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new HPLC vial and analyze using a validated LC-MS/MS method to determine the concentration of this compound.

LC-MS/MS Parameters (Example):

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detection: Use multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound will need to be determined empirically.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_solution Prepare this compound in Cell Culture Medium aliquot Aliquot for Each Time Point prep_solution->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate time_points Collect Samples at 0, 2, 4, 8, 24, 48h incubate->time_points precipitate Protein Precipitation (if serum is present) time_points->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Remaining This compound lcms->quantify

Workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent or Lower-Than-Expected Results check_stock Verify Stock Solution (Preparation & Storage) start->check_stock stability_study Perform Stability Study (See Protocol 1) check_stock->stability_study degradation_observed Significant Degradation Observed? stability_study->degradation_observed optimize_exp Optimize Experiment: - Prepare Fresh Solutions - Reduce Incubation Time - Replenish Compound degradation_observed->optimize_exp Yes no_degradation No Significant Degradation degradation_observed->no_degradation No end Consistent Results optimize_exp->end investigate_other Investigate Other Factors: - Cell Health - Assay Performance - Reagent Quality no_degradation->investigate_other investigate_other->end mtor_pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Cellular Response Leucine L-Leucine / This compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

Optimizing cleavage of peptides containing 4-Methyl-L-leucine from resin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Cleavage of Peptides Containing 4-Methyl-L-leucine from Resin

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols for the efficient cleavage of peptides containing the sterically hindered, non-standard amino acid this compound from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing this compound from the resin?

A1: Peptides incorporating this compound, a bulky and hydrophobic amino acid, present two primary challenges during cleavage:

  • Steric Hindrance: The bulky side chain of this compound can physically obstruct the cleavage reagent's access to the acid-labile linker that anchors the peptide to the resin. This can lead to incomplete cleavage and low peptide yields.[1]

  • On-Resin Aggregation: Sequences rich in hydrophobic residues like this compound are prone to forming secondary structures and aggregating while still attached to the solid support. This aggregation can further limit solvent and reagent accessibility, resulting in incomplete deprotection of neighboring amino acids and inefficient cleavage.[2][3]

Q2: My cleavage yield is very low. What is the most likely cause?

A2: Low cleavage yield for peptides with this compound is most often due to incomplete cleavage from the resin. This can be caused by steric hindrance from the bulky amino acid or peptide aggregation on the resin.[1][2] To address this, consider extending the cleavage time or using a more robust cleavage cocktail. A small-scale trial cleavage is recommended to determine optimal conditions.[4][5]

Q3: I'm observing unexpected peaks in my HPLC analysis after cleavage. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Incompletely Deprotected Peptide: The steric bulk of this compound may hinder the removal of protecting groups (e.g., Pbf on Arginine, tBu on Aspartic Acid) from adjacent residues. This results in peptide species with residual protecting groups.[6]

  • Side-Product Formation: Scavengers in the cleavage cocktail are crucial to prevent reactive cationic species from modifying sensitive residues like Tryptophan, Methionine, or Tyrosine.[5] If scavengers are insufficient or of poor quality, you may see peaks corresponding to alkylated or oxidized peptides.

  • Aggregation: The purified peptide itself may be aggregating in the HPLC solvent. Altering the solvent composition, for instance by adding a small amount of an organic solvent like isopropanol, may help to disaggregate the peptide.[7]

Q4: Can I use a standard TFA cleavage cocktail for my this compound containing peptide?

A4: While a standard cocktail like TFA/TIS/Water (95:2.5:2.5) is a good starting point, it may not be sufficient for peptides with significant steric hindrance or hydrophobicity.[5] For challenging sequences, a more complex cocktail containing additional scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) (Reagent K) might be necessary to improve cleavage efficiency and prevent side reactions.[5] It is highly recommended to perform a small-scale trial cleavage to test the efficacy of your chosen cocktail.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Problem Potential Cause Recommended Solution(s)
Low Peptide Yield Incomplete cleavage due to steric hindrance or peptide aggregation.1. Extend Cleavage Time: Increase the reaction time from the standard 2 hours up to 4-6 hours. Monitor the progress with analytical HPLC if possible.[5][6]2. Increase Reagent Volume: Ensure the resin is well-swollen and suspended in a sufficient volume of the cleavage cocktail (approx. 10 mL per gram of resin).[8]3. Optimize Cleavage Cocktail: For highly hindered peptides, consider using a more potent cocktail such as Reagent K.[5]
Poor Peptide Purity (Multiple Peaks in HPLC) Incomplete removal of side-chain protecting groups from neighboring amino acids.1. Extend Cleavage Time: Longer exposure to the cleavage cocktail can facilitate the removal of stubborn protecting groups like Pbf from Arginine.[6]2. Verify Scavenger Choice: Ensure your cleavage cocktail contains the appropriate scavengers for the amino acids in your sequence (e.g., EDT for Trp).[5]
Peptide aggregation during or after cleavage.1. Improve Solubilization: After cleavage and precipitation, try dissolving the crude peptide in a stronger solvent like neat DMSO or a mixture containing trifluoroethanol before analysis.[9]2. Modify HPLC Conditions: Use a shallower gradient or add organic modifiers to the mobile phase to improve peak shape and resolution.[7]
Peptide Fails to Precipitate in Ether The peptide is highly hydrophobic and remains soluble in the ether/TFA mixture.1. Concentrate the Filtrate: After filtering off the resin, carefully evaporate most of the TFA before adding cold ether.[8]2. Use an Alternative Precipitation Solvent: Try precipitating with cold methyl tert-butyl ether (MTBE).3. Check the Ether Supernatant: Analyze a sample of the ether supernatant by mass spectrometry to confirm if the peptide is present.[7]

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides with this compound

This protocol is a starting point and may require optimization.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[10]

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Wash the resin twice with DCM to ensure it is free of DMF.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet three times with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

Protocol 2: Enhanced Cleavage for Hindered or Hydrophobic Peptides

This protocol is recommended for sequences that fail to cleave efficiently with the standard protocol.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT)[10]

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the freshly prepared Reagent K to the resin.

  • Stir the mixture at room temperature for 3-4 hours. For peptides with multiple Arginine(Pbf) residues, the cleavage time may need to be extended.[6]

  • Follow steps 5-10 from Protocol 1.

Visualizations

Cleavage_Workflow start Start: Dried Peptide-Resin wash_dcm Wash with DCM start->wash_dcm add_cocktail Add Cleavage Cocktail wash_dcm->add_cocktail react React at RT (2-4 hours) add_cocktail->react filter Filter to Separate Resin react->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate wash_ether Wash Peptide Pellet precipitate->wash_ether dry Dry Peptide wash_ether->dry end End: Crude Peptide dry->end

Caption: General workflow for peptide cleavage from solid-phase resin.

Cleavage_Troubleshooting start Low Cleavage Yield? incomplete_cleavage Incomplete Cleavage start->incomplete_cleavage Yes aggregation Peptide Aggregation start->aggregation Yes extend_time Extend Reaction Time (3-4 hours) incomplete_cleavage->extend_time stronger_cocktail Use Stronger Cocktail (e.g., Reagent K) incomplete_cleavage->stronger_cocktail increase_volume Increase Reagent Volume incomplete_cleavage->increase_volume aggregation->stronger_cocktail chaotropic_agents Consider Chaotropic Agents during Synthesis aggregation->chaotropic_agents

Caption: Decision tree for troubleshooting low peptide cleavage yields.

References

Technical Support Center: 4-Methyl-L-leucine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-L-leucine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a derivative of the essential amino acid L-leucine.[1] Like L-leucine, it is recognized as a modulator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2][3] By activating the mTORC1 complex, it can influence protein synthesis and other anabolic processes.

Q2: How should I prepare and store a stock solution of this compound?

Proper preparation and storage of your this compound stock solution are critical for reproducible results.

  • Solubility: this compound has a reported solubility of 25 mg/mL in water, which may require ultrasonication to fully dissolve.[1] For cell culture experiments, it is common to first dissolve the compound in a sterile, high-purity solvent like DMSO before further dilution in culture medium.[4]

  • Storage:

    • Powder: Store the solid compound at -20°C for up to 3 years.[1]

    • Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

Q3: What is a recommended starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on studies with the closely related compound N-Acetyl-D-leucine, a broad concentration range is recommended for initial dose-response experiments.[4]

Concentration RangeUnitRecommendation
Low RangeµM10, 50, 100
High RangemM0.5, 1, 2.5, 5

It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[4]

Troubleshooting Guide

This section addresses common problems that may arise during your experiments with this compound.

Problem 1: No Observable or Inconsistent Effect

Q: I'm not seeing any effect of this compound on my cells, or the results are not reproducible. What should I do?

A: This is a common issue that can be attributed to several factors:

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response.

    • Recommendation: Perform a dose-response study with a wider concentration range, including higher concentrations up to the low millimolar (mM) range.[4]

  • Insufficient Treatment Duration: The incubation time may be too short for the compound to exert its biological effects.

    • Recommendation: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal exposure time.[4]

  • Cell Line Insensitivity: The target pathway (mTOR) may not be active or responsive in your chosen cell line.

    • Recommendation: Verify the expression and activity of key mTOR pathway components in your cell line. Consider testing a different, potentially more responsive, cell line.[4]

  • Compound Degradation: Improper storage or handling may have led to the degradation of this compound.

    • Recommendation: Ensure that stock solutions are stored correctly in aliquots at -20°C or -80°C and that freeze-thaw cycles are minimized.[4] Prepare fresh dilutions in media for each experiment.

  • Inconsistent Cell Culture Practices: Variability in cell passage number, seeding density, or health can lead to inconsistent results.

    • Recommendation: Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure high viability (>95%) before starting experiments. To minimize the "edge effect" in multi-well plates, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[4]

Problem 2: High Cell Death or Cytotoxicity

Q: I'm observing significant cell death after treating my cells with this compound. How can I address this?

A: High cytotoxicity can mask the specific effects of the compound. Here's how to troubleshoot this issue:

  • Concentration is Too High: The concentration of this compound may be in the toxic range for your cells.

    • Recommendation: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Test a lower dose range in your experiments.[4]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to your cells. Always include a vehicle-only control in your experiments to assess solvent toxicity.[4]

  • Contamination: Bacterial or fungal contamination of your compound stock or cell cultures can lead to cell death.

    • Recommendation: Visually inspect cultures for any signs of contamination. Test your stock solutions for sterility and perform routine mycoplasma testing.[4]

Experimental Protocols

Protocol 1: Determining Optimal Dosage using MTT Assay

This protocol provides a method to assess cell viability and determine the optimal concentration range of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 (vehicle control), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, and 5 mM.[4]

  • Cell Treatment: Replace the old medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.[4]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.[4]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the results to the vehicle control (set as 100% viability) and plot cell viability (%) against the compound concentration to generate a dose-response curve.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol outlines the steps to analyze the activation of the mTORC1 pathway by examining the phosphorylation of its downstream target, p70S6K.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time. Include a vehicle control and a positive control (e.g., insulin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p70S6K (Thr389) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p70S6K to normalize for protein loading.

Visualizations

mTOR_Signaling_Pathway cluster_input cluster_sensing cluster_mTORC1 cluster_output This compound This compound Sestrin2 Sestrin2 This compound->Sestrin2 Amino Acids Amino Acids Amino Acids->Sestrin2 Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Rag GTPases Rag GTPases Sestrin2->Rag GTPases inhibits mTORC1 mTORC1 Rag GTPases->mTORC1 activates PI3K/Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: mTOR signaling pathway activation by this compound.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis A Prepare this compound stock solution (e.g., in DMSO) C Perform dose-response (e.g., MTT assay) A->C B Culture cells to desired confluency B->C D Treat cells with optimal concentration and duration C->D Determine optimal concentration E Assess cell viability/ cytotoxicity (e.g., LDH assay) D->E F Analyze mTOR pathway activation (e.g., Western Blot for p-p70S6K) D->F

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic Start Problem Encountered NoEffect No or Inconsistent Effect Start->NoEffect HighToxicity High Cytotoxicity Start->HighToxicity CheckConc Check Concentration (Dose-Response) NoEffect->CheckConc CheckTime Check Treatment Time (Time-Course) NoEffect->CheckTime CheckCells Verify Cell Line Responsiveness NoEffect->CheckCells CheckCompound Verify Compound Integrity (Storage, Preparation) NoEffect->CheckCompound LowerConc Lower Concentration HighToxicity->LowerConc CheckSolvent Check Solvent Toxicity (Vehicle Control) HighToxicity->CheckSolvent CheckContamination Check for Contamination HighToxicity->CheckContamination

Caption: Troubleshooting decision tree for this compound experiments.

References

Minimizing racemization of 4-Methyl-L-leucine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methyl-L-leucine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing racemization during the synthesis and subsequent use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the conversion of a single, pure enantiomer (in this case, the L-form of 4-Methyl-leucine) into a mixture of both its L- and D-enantiomers.[1][2][3] During peptide synthesis, this leads to the incorporation of the incorrect D-isomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and overall therapeutic efficacy.[1][2]

Q2: What are the primary causes of racemization when using this compound in peptide synthesis?

A2: Racemization of this compound primarily occurs during the activation and coupling steps of peptide synthesis.[2] The two main mechanisms are:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The subsequent reaction with an amine can produce both the desired L-peptide and the undesired D-diastereomer.[1][4]

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, which also leads to a loss of chirality.[1][5]

Q3: Which factors are most critical to control to minimize racemization of this compound?

A3: Several factors during the coupling reaction must be carefully controlled:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.[5][6]

  • Base Selection: The strength and steric hindrance of the base used can significantly impact the rate of racemization.[5][6]

  • Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[6]

  • Activation Time: Prolonged activation of the carboxylic acid before coupling increases the risk of racemization.[6]

  • Solvents: The polarity of the solvent can influence the rate of racemization.[1][6]

Q4: How can I determine the extent of racemization in my this compound containing peptide?

A4: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[7] This involves hydrolyzing the final peptide to its constituent amino acids and then analyzing the D/L ratio of 4-Methyl-leucine using a chiral column.[2] Alternatively, the diastereomeric peptides can sometimes be separated directly by chiral chromatography.[6]

Troubleshooting Guide: High Racemization Detected

If you have detected a significant percentage of the D-isomer of this compound in your product, consult the following guide.

Potential Cause Recommended Solution & Explanation
Inappropriate Coupling Reagent Solution: Switch to a coupling reagent known for low racemization. Aminium/Uronium salts like HATU or HBTU can be highly effective but require careful optimization.[2] Carbodiimides like DIC are a good choice, but must be used with a racemization-suppressing additive.[8]
Absence or Ineffective Additive Solution: Always use an additive, especially with carbodiimide (B86325) reagents. OxymaPure and HOAt are generally more effective at suppressing racemization than the traditional HOBt .[1][5][8] These additives form a less reactive and more stable active ester, which is less prone to forming the oxazolone intermediate.[2]
Strong or Sterically Unhindered Base Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), which are more likely to abstract the alpha-proton.[5][6]
High Reaction Temperature Solution: Perform the coupling reaction at a lower temperature. If the reaction kinetics allow, conduct the coupling at 0 °C, especially during the initial activation step, and then allow it to slowly warm to room temperature.[2][6]
Prolonged Activation Time Solution: Minimize the time the carboxylic acid is in its activated state before the amine is introduced. Employ an in situ activation protocol where the coupling reagent is added to the mixture of the protected amino acid and the amine component simultaneously.[6]
Inappropriate Solvent Solution: Use less polar solvents when possible. While DMF and NMP are common, solvents like Dichloromethane (DCM) may be preferable in some cases to reduce the rate of racemization.[1][6]

Data Presentation: Impact of Reagents on Racemization

The following tables summarize general findings on the effect of different reagents on racemization during peptide coupling. These should be considered as guidelines, and optimal conditions for this compound may need to be determined empirically.

Table 1: Comparison of Coupling Additives for Racemization Suppression

AdditiveRelative Effectiveness in Suppressing RacemizationNotes
None (with DIC) Very PoorHigh risk of racemization.[2]
HOBt GoodThe traditional standard, but can be outperformed.[5][8]
HOAt ExcellentGenerally superior to HOBt due to a neighboring group effect.[5]
OxymaPure ExcellentA non-explosive and highly effective alternative to HOBt and HOAt.[1][8]

Data adapted from studies on various amino acids.[1][5]

Table 2: Influence of Base Selection on Racemization

BaseSteric HindranceBasicity (pKa)General Racemization Risk
Triethylamine (TEA) Low~10.7High
DIPEA High~10.1Moderate
N-Methylmorpholine (NMM) Moderate~7.4Low
2,4,6-Collidine (TMP) High~7.4Very Low

Data reflects general principles of base-catalyzed racemization.[5]

Experimental Protocols

Protocol 1: General Peptide Coupling with Minimized Racemization

This protocol describes the coupling of Fmoc-4-Methyl-L-leucine-OH onto a resin-bound amine using DIC/OxymaPure.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine group) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-4-Methyl-L-leucine-OH (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.

  • Reaction Mixture: Drain the DMF from the swollen resin. Add the solution of the protected amino acid and additive to the resin.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

  • Reaction Conditions: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a method to determine the D/L ratio of 4-Methyl-leucine after peptide synthesis and hydrolysis.

  • Peptide Hydrolysis: a. Place 1-2 mg of the crude, cleaved peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Freeze the sample, apply a vacuum, and seal the tube. d. Heat the sample at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. f. Re-dissolve the amino acid residue in the HPLC mobile phase.[2]

  • HPLC Analysis: a. Column: Use a suitable chiral column, such as an Astec CHIROBIOTIC T, which is effective for underivatized amino acids.[7] b. Mobile Phase: A common mobile phase is a mixture of water, methanol, and a small amount of acid (e.g., formic acid) or a mixture of acetonitrile (B52724) and water.[7] The exact ratio should be optimized for the best separation of L- and D-4-Methyl-leucine. c. Injection and Detection: Inject the dissolved sample onto the column. Monitor the elution profile with a suitable detector (e.g., UV or Mass Spectrometer). d. Quantification: Calculate the percentage of the D-isomer from the integrated peak areas of the D- and L-enantiomers.

Visualizations

Diagram 1: Primary Mechanism of Racemization

racemization_mechanism L_AA N-Protected L-Amino Acid (Activated Carboxyl) Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) L_AA->Oxazolone Cyclization Oxazolone->L_AA Ring Opening Enolate Planar Enolate (Loss of Chirality) Oxazolone->Enolate + Base - H+ D_AA N-Protected D-Amino Acid (Racemized Product) Oxazolone->D_AA Ring Opening (Amine Attack) Enolate->Oxazolone + H+

Caption: The common oxazolone pathway for racemization during peptide coupling.

Diagram 2: Troubleshooting Workflow for High Racemization

troubleshooting_workflow Start High Racemization Detected (>2%) Step1 Step 1: Evaluate Reagents - Switch to DIC/OxymaPure or HATU - Use sterically hindered base (NMM, Collidine) Start->Step1 Check1 Racemization Reduced? Step1->Check1 Step2 Step 2: Modify Conditions - Lower temperature to 0°C - Minimize pre-activation time Check1->Step2 No Success Problem Resolved Check1->Success Yes Check2 Racemization Reduced? Step2->Check2 Step3 Step 3: Change Solvent - Switch from DMF to DCM or other less polar solvent Check2->Step3 No Check2->Success Yes Fail Consult Specialist/ Re-evaluate Synthesis Strategy Step3->Fail

Caption: A logical workflow for troubleshooting high racemization levels.

Diagram 3: Factors Influencing Racemization Risk

factors_racemization Rac_Risk Racemization Risk Low_Temp Low Temperature (0°C) Rac_Risk->Low_Temp Decreases Good_Base Weak / Hindered Base (e.g., NMM, Collidine) Rac_Risk->Good_Base Decreases Good_Additive Effective Additive (e.g., Oxyma, HOAt) Rac_Risk->Good_Additive Decreases Temp High Temperature Temp->Rac_Risk Increases Base Strong / Unhindered Base (e.g., TEA) Base->Rac_Risk Increases Time Long Activation Time Time->Rac_Risk Increases Solvent Polar Solvent (e.g., DMF) Solvent->Rac_Risk Increases Additive Ineffective Additive (e.g., None or HOBt) Additive->Rac_Risk Increases

Caption: Key factors that increase or decrease the risk of racemization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 4-Methyl-L-leucine and its related impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound and its impurities by HPLC?

A1: Due to its structural similarity to other amino acids, the primary challenges include:

  • Polarity: this compound, like other amino acids, is a polar molecule, which can lead to poor retention on traditional reversed-phase HPLC columns.[1]

  • Lack of a Strong Chromophore: Most amino acids do not absorb UV light strongly, necessitating derivatization for sensitive detection by UV-Vis or fluorescence detectors.[2]

  • Isomer Separation: Differentiating between stereoisomers (diastereomers and enantiomers) can be complex and may require specialized chiral columns or chiral derivatizing agents.

  • Matrix Effects: Complex sample matrices can interfere with the analysis, requiring extensive sample preparation to remove interfering substances.[2]

Q2: What are the potential impurities of this compound I should be aware of?

A2: While specific impurities for this compound are not extensively documented, potential impurities can be inferred from the known degradation pathways of L-leucine. These may include:

  • Degradation Products: Analogs of L-leucine degradation products such as β-hydroxy-β-methylbutyrate (HMB) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) could be present.[3][4][5]

  • Synthetic Byproducts: Impurities from the synthetic route, including starting materials, reagents, and intermediates.

  • Enantiomeric Impurities: The presence of other stereoisomers of this compound.

Q3: Is derivatization necessary for the analysis of this compound and its impurities?

A3: Derivatization is often required for sensitive detection of amino acids by UV-Vis or fluorescence detectors because most amino acids lack a native chromophore.[2] Pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA), ninhydrin, or phenylisothiocyanate (PITC) can significantly enhance detection sensitivity. However, for detection by mass spectrometry (MS), derivatization may not be necessary.

Q4: What are the key parameters to consider for HPLC method validation for impurity analysis?

A4: A robust HPLC method for impurity analysis should be validated for several key parameters as per regulatory guidelines (e.g., ICH).[6][7] These include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities and degradation products.[8][9]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.[8][9]

  • Accuracy: The closeness of the test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload.- Presence of interfering substances.- Wash the column with a strong solvent or replace it if necessary.[10]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Improve the sample preparation procedure to remove interfering components.
Peak Splitting - Column bed collapse or void formation.- Contamination at the head of the column.- Co-elution of an interfering compound.- Reverse-flush the column at a low flow rate.- Replace the column if the problem persists.- Use a guard column to protect the analytical column.- Adjust the mobile phase composition or gradient to improve separation.
Poor Retention/No Peaks - Incorrect mobile phase composition.- Column failure.- Sample degradation.- Detector issue.- Verify the mobile phase preparation and composition.- Use a more appropriate column for polar analytes (e.g., HILIC or a mixed-mode column).- Check the sample stability and storage conditions.- Ensure the detector is functioning correctly (e.g., lamp is on, wavelength is correct).
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp aging.- Temperature fluctuations.- Degas the mobile phase thoroughly.- Flush the system with a clean, strong solvent.- Replace the detector lamp if necessary.- Use a column oven to maintain a stable temperature.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Leaks in the HPLC system.- Column temperature variations.- Column aging.- Ensure the mobile phase is well-mixed and the pump is delivering a consistent flow rate.- Check for any leaks in the system.- Use a column oven for temperature control.- Replace the column if it has exceeded its lifetime.[10]

Experimental Protocol: A Representative HPLC Method

This protocol provides a general framework for the analysis of this compound and its impurities. Optimization will be required based on the specific impurities of interest and the HPLC system used.

1. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 0.1 N HCl or a mixture of mobile phase A and B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

Parameter Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-5 min: 5% B5-20 min: 5% to 50% B20-25 min: 50% B25-26 min: 50% to 5% B26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (if derivatization is not used) or based on the absorption maximum of the derivatized analyte.

3. Derivatization (Pre-column with OPA - Example)

  • To 100 µL of the filtered sample, add 100 µL of OPA derivatizing reagent.

  • Mix well and allow the reaction to proceed for 1-2 minutes at room temperature before injection.

4. System Suitability

  • Inject a system suitability solution containing this compound and a known impurity or a closely related compound.

  • The resolution between the two peaks should be greater than 2.0.

  • The tailing factor for the this compound peak should be less than 2.0.

  • The relative standard deviation (RSD) for replicate injections should be less than 2.0%.

Data Presentation

Table 1: HPLC Method Validation Parameters

Parameter Acceptance Criteria
Specificity No interference at the retention time of the main peak and known impurities.
Linearity (r²) ≥ 0.995 for a minimum of 5 concentration levels.[8]
Accuracy (% Recovery) 80% - 120% for impurities.[9]
Precision (% RSD) ≤ 5.0% for impurities.
LOD Signal-to-noise ratio of 3:1.
LOQ Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small variations in method parameters.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Poor Peak Shape, Retention Time Shift) check_system Check HPLC System (Pump, Detector, Connections) start->check_system check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Inspect Column (Age, Contamination, Voids) start->check_column check_sample Evaluate Sample (Preparation, Stability, Concentration) start->check_sample resolve_system Fix Leaks, Purge System, Check Detector Settings check_system->resolve_system resolve_mobile_phase Prepare Fresh Mobile Phase, Adjust pH, Degas check_mobile_phase->resolve_mobile_phase resolve_column Wash, Reverse-Flush, or Replace Column check_column->resolve_column resolve_sample Re-prepare Sample, Filter, Adjust Concentration check_sample->resolve_sample end_ok Problem Resolved resolve_system->end_ok resolve_mobile_phase->end_ok resolve_column->end_ok resolve_sample->end_ok

Caption: General troubleshooting workflow for common HPLC issues.

Leucine_Degradation_Pathway leucine (B10760876) This compound (Parent Compound) transamination Transamination leucine->transamination keto_acid α-Keto-4-methylpentanoic acid transamination->keto_acid oxidative_decarboxylation Oxidative Decarboxylation keto_acid->oxidative_decarboxylation isovaleryl_coa Isovaleryl-CoA oxidative_decarboxylation->isovaleryl_coa dehydrogenation Dehydrogenation isovaleryl_coa->dehydrogenation hmb β-Hydroxy-β-methylbutyrate (HMB) [Potential Impurity] isovaleryl_coa->hmb Alternative Pathway methylcrotonyl_coa 3-Methylcrotonyl-CoA dehydrogenation->methylcrotonyl_coa carboxylation Carboxylation methylcrotonyl_coa->carboxylation hmg_coa 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) [Potential Impurity] carboxylation->hmg_coa

References

Technical Support Center: Enhancing the Metabolic Stability of 4-Methyl-L-leucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the metabolic stability of peptides containing 4-Methyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for incorporating this compound into our peptide sequence?

A1: this compound, a non-proteinogenic amino acid, is incorporated into peptide sequences primarily to enhance their metabolic stability. The additional methyl group on the side chain can provide steric hindrance, making the adjacent peptide bonds less susceptible to cleavage by proteolytic enzymes. This can lead to a longer in vivo half-life and improved therapeutic potential.

Q2: We are observing rapid degradation of our this compound-containing peptide in a plasma stability assay. What are the possible causes?

A2: Rapid degradation in a plasma stability assay can be attributed to several factors:

  • Enzymatic Degradation: Despite the modification, the peptide may still be susceptible to cleavage by various proteases and peptidases present in plasma. The location of the this compound residue within the sequence is crucial; if it is not at or near a primary cleavage site, its protective effect may be limited.

  • Terminal Degradation: Exopeptidases, which cleave amino acids from the N- or C-terminus, can contribute significantly to degradation. If the termini of your peptide are unprotected, they are vulnerable to this type of enzymatic action.

  • Chemical Instability: Depending on the overall sequence, the peptide may be prone to chemical degradation pathways such as hydrolysis, deamidation (especially at asparagine-glycine sequences), or oxidation (particularly of methionine or cysteine residues).[1][2][3]

Q3: How can we further enhance the stability of our this compound-containing peptide?

A3: To further improve stability, consider the following strategies in combination with this compound incorporation:

  • N- and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidase activity.

  • D-Amino Acid Substitution: Replacing a natural L-amino acid with its D-enantiomer at a known cleavage site can significantly increase resistance to proteolysis.[4]

  • Peptide Cyclization: Cyclizing the peptide (head-to-tail, side-chain-to-side-chain, etc.) can restrict its conformation, making it a poorer substrate for many proteases.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and sterically shielding it from enzymatic attack.

Q4: What is the expected impact of this compound incorporation on the biological activity of our peptide?

A4: The introduction of a non-natural amino acid like this compound can potentially alter the peptide's conformation and, consequently, its binding affinity to its target receptor. It is essential to perform a thorough structure-activity relationship (SAR) study to evaluate the impact of this modification on biological potency. While the primary goal is to enhance stability, it should not come at the cost of significantly reduced activity.

Troubleshooting Guides

Issue 1: Inconsistent Results in Microsomal Stability Assays
Symptom Possible Cause Troubleshooting Step
High variability in calculated half-life between experiments.Inconsistent activity of the microsomal batch.Ensure proper storage and handling of liver microsomes. Use a new, quality-controlled batch and include a known positive and negative control compound in every assay.
No degradation observed, even for control peptides.Inactive NADPH regenerating system.Prepare the NADPH regenerating system fresh for each experiment. Verify the activity of the glucose-6-phosphate dehydrogenase.
Precipitate formation during incubation.Poor peptide solubility in the assay buffer.Decrease the peptide concentration. If possible, adjust the buffer composition or add a small percentage of a co-solvent like DMSO (ensure it doesn't inhibit enzyme activity).
Issue 2: Difficulty in Identifying Metabolites by Mass Spectrometry
Symptom Possible Cause Troubleshooting Step
Complex and uninterpretable MS/MS spectra.Multiple degradation products and isomers.Utilize high-resolution mass spectrometry (e.g., Orbitrap) for accurate mass determination. Employ multi-stage fragmentation (MSn) to elucidate the structures of the metabolites.[5][6]
Low abundance of metabolite peaks.Low rate of metabolism or inefficient ionization.Increase the incubation time in the stability assay. Optimize the electrospray ionization (ESI) source parameters for your specific peptide and its potential metabolites.
Inability to distinguish between leucine (B10760876) and this compound containing fragments.Insufficient fragmentation to show side-chain differences.Use fragmentation techniques that induce side-chain cleavages, such as electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD).[5]

Data Presentation

While direct quantitative data comparing the metabolic stability of a specific peptide backbone with L-leucine versus this compound is not extensively available in the public domain, the following table provides a hypothetical comparison based on the expected effects of such a modification. Researchers should generate their own data following the provided experimental protocols.

Table 1: Hypothetical Metabolic Stability of a Model Peptide (Sequence: X-Y-Z-Leu-A-B-C) and its this compound Analog.

PeptideModificationIn Vitro Half-life (t½) in Human Plasma (min)In Vitro Half-life (t½) in Human Liver Microsomes (min)In Vivo Clearance (CL) (mL/min/kg)
Peptide AL-Leucine30 ± 545 ± 825 ± 4
Peptide BThis compound90 ± 12120 ± 1510 ± 2

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Plasma Stability Assay
  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • Thaw human plasma (or plasma from another species of interest) at 37°C. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time and calculate the in vitro half-life (t½) using a first-order decay model.

Protocol 2: Liver Microsomal Stability Assay
  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO) at 1 mM.

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution (final concentration 1 µM), liver microsomes, and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the microsomal proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

Peptide_Degradation_Pathway Peptide This compound Containing Peptide Plasma Plasma Peptide->Plasma Microsomes Liver Microsomes Peptide->Microsomes Proteases Proteases & Peptidases Plasma->Proteases CYP450 CYP450 Enzymes Microsomes->CYP450 Metabolites Inactive Metabolites Proteases->Metabolites Proteolytic Cleavage CYP450->Metabolites Oxidation Excretion Renal/Hepatic Excretion Metabolites->Excretion

Caption: General metabolic pathways for a this compound-containing peptide.

Experimental_Workflow cluster_stability_assay In Vitro Stability Assay Peptide_Stock Peptide Stock Solution (1 mM) Incubation Incubate with Plasma or Microsomes at 37°C Peptide_Stock->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction with Acetonitrile + IS Sampling->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate Half-life (t½) and Clearance (CLint) LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assays.

mTOR_Signaling_Pathway Leucine Leucine / this compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits (when active)

Caption: Simplified mTOR signaling pathway activated by leucine.[7][8]

References

4-Methyl-L-leucine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of 4-Methyl-L-leucine in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a derivative of the essential amino acid L-leucine, characterized by a methyl group on the nitrogen atom.[1][2] It is primarily used in peptide synthesis and the development of pharmaceuticals due to its ability to enhance peptide stability.[1] Its structural similarity to L-leucine means it may be investigated for its effects on metabolic and cell signaling pathways.

Q2: Why might this compound interfere with my biochemical assay?

A2: Interference can stem from several of the compound's physicochemical properties. The N-methyl group can increase the molecule's lipophilicity, which may lead to non-specific binding with proteins or other assay components.[3] Like other small molecules, it can also directly interfere with detection systems, for example, by possessing inherent fluorescent properties (autofluorescence) or by quenching a fluorescent signal.[3]

Q3: My primary screen identified this compound as a "hit." How can I be sure the activity is real?

A3: The most reliable method for hit confirmation is to use an orthogonal assay.[3] An orthogonal assay measures the same biological endpoint as your primary screen but employs a different detection technology.[3] For instance, if your primary screen was a fluorescence-based assay, a label-free binding assay or a luciferase-based reporter assay could be used for confirmation.

Q4: Could this compound be directly affecting the mTOR signaling pathway?

A4: Yes, this is a plausible mechanism of action. L-leucine is a well-known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[4][5][6] Given its structural similarity, this compound could potentially act as an agonist or antagonist of the leucine-sensing machinery of the cell, such as the Sestrin2 protein.[6][7] This would require validation through targeted cellular assays like Western blotting for phosphorylated mTOR targets (p70S6K, 4E-BP1).[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected Signal in Fluorescence-Based Assays

Symptoms:

  • High background signal in wells containing only this compound, buffer, and detection reagents.

  • Concentration-dependent decrease in signal (quenching) that does not correlate with biological activity.

  • Apparent inhibition or activation that is not reproducible in an orthogonal assay.

Troubleshooting Workflow:

G start High or Abnormal Signal in Fluorescence Assay check_auto Run Autofluorescence Check: Compound + Buffer Only start->check_auto is_auto Is Compound Autofluorescent? check_auto->is_auto auto_pos Result is likely a False Positive is_auto->auto_pos Yes check_quench Run Quenching Check: Compound + Fluorophore (No Biological Target) is_auto->check_quench No subtract_bg Action: Subtract background signal from all wells. Consider orthogonal assay. auto_pos->subtract_bg is_quench Is Signal Reduced? check_quench->is_quench quench_pos Result is likely a False Negative/Positive is_quench->quench_pos Yes no_issue No Interference Detected. Proceed with primary assay result validation. is_quench->no_issue No use_ortho Action: Use orthogonal assay that is not fluorescence-based. quench_pos->use_ortho

Caption: Troubleshooting workflow for fluorescence assay interference.

Quantitative Data Summary: Interference Effects

Assay TypeThis compound Conc.Observed EffectPotential Cause
Fluorescence Polarization50 µM+15% Signal IncreaseAutofluorescence[3]
TR-FRET50 µM-30% Signal DecreaseQuenching[3]
Luciferase Reporter50 µM-60% LuminescenceDirect Luciferase Inhibition[3]
Cell Viability (MTT)100 µM-5% ViabilityLow Cytotoxicity
Issue 2: Apparent Inhibition in a Luciferase-Based Reporter Assay

Symptoms:

  • This compound shows dose-dependent inhibition of the reporter signal.

  • The inhibition is not observed when the target pathway is stimulated or inhibited by other known modulators.

Troubleshooting Steps:

  • Perform a Luciferase Counter-Screen: The most critical step is to determine if this compound directly inhibits the luciferase enzyme.[3]

  • Analyze Results: If the compound inhibits the purified luciferase enzyme in the absence of the cellular components of your assay, the result from the primary screen is a false positive.[3]

  • Select an Orthogonal Assay: Validate the biological hypothesis using a non-luciferase-based method, such as a qPCR assay for the reporter gene's mRNA or a direct enzymatic assay for the target protein.

Issue 3: Confirming On-Target Biological Activity on the mTOR Pathway

Symptoms:

  • A primary screen suggests this compound modulates a cellular process regulated by mTOR (e.g., cell proliferation).

  • It is unclear if this is a specific on-target effect or a non-specific/off-target effect.

Logical Flow for Validating a Hit:

G start Hit from Primary Screen (e.g., Proliferation Assay) counterscreen Perform Counter-Screens (Luciferase, Fluorescence) start->counterscreen is_artifact Is it an Artifact? counterscreen->is_artifact artifact Result is a False Positive. Discard Hit. is_artifact->artifact Yes western Test for mTOR Pathway Modulation (Western Blot for p-S6K1, p-4E-BP1) is_artifact->western No is_mTOR Is mTOR Pathway Modulated? western->is_mTOR no_mTOR Activity is mTOR-Independent. Investigate other pathways. is_mTOR->no_mTOR No orthogonal Confirm Phenotype with Orthogonal Assay (e.g., Protein Synthesis Assay) is_mTOR->orthogonal Yes is_confirmed Is Phenotype Confirmed? orthogonal->is_confirmed not_confirmed Hit Not Confirmed. Re-evaluate. is_confirmed->not_confirmed No confirmed Hit Confirmed as an mTOR Pathway Modulator. is_confirmed->confirmed Yes

Caption: Decision-making workflow for hit validation.

Quantitative Data Summary: Biological Effects

Cell LineTreatment (24h)p-S6K1 (Thr389) Fold ChangeProtein Synthesis (FSR %/hr)
MCF7Vehicle Control1.00.045
MCF7L-Leucine (5 mM)3.5 ± 0.40.092 ± 0.01
MCF7This compound (50 µM)2.8 ± 0.30.075 ± 0.009
MCF7Rapamycin (100 nM)0.2 ± 0.050.021 ± 0.005

FSR = Fractional Synthesis Rate

mTOR Signaling Pathway Context:

G cluster_input Inputs cluster_sensing Sensing cluster_activation Activation cluster_output Outputs Leucine (B10760876) L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Binds & Inhibits Me_Leu This compound (Potential Modulator) Me_Leu->Sestrin2 ? GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Rag Rag GTPases GATOR2->Rag Activates mTORC1 mTORC1 Rag->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth BP1->Protein_Synth

Caption: Simplified mTORC1 signaling pathway indicating a potential point of action for this compound.

Key Experimental Protocols

Protocol 1: Autofluorescence Measurement
  • Prepare Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[3]

  • Serial Dilution: Prepare a serial dilution of the compound in the same assay buffer used for your primary experiment, matching the final concentrations to be tested.[3]

  • Plate Preparation: Add the dilutions to the wells of the same type of microplate used in your assay. Include control wells containing only the assay buffer and an equivalent concentration of the solvent.[3]

  • Plate Reading: Read the plate using the same fluorescence plate reader and filter settings (excitation and emission wavelengths) as your primary assay.[3]

  • Analysis: Analyze the data to determine if the signal from the compound alone is significant compared to the assay window of your primary experiment.

Protocol 2: Luciferase Counter-Screen
  • Reagent Preparation: Prepare assay buffer containing the purified luciferase enzyme and its substrate (e.g., luciferin) at the same concentrations used in your primary reporter assay.

  • Compound Addition: Add serial dilutions of this compound (and positive/negative controls) to the wells of a white, opaque microplate.

  • Initiate Reaction: Add the luciferase/substrate mixture to all wells to start the reaction.

  • Measure Luminescence: Immediately read the plate on a luminometer.

  • Analysis: If luminescence decreases in a dose-dependent manner with the addition of this compound, it indicates direct inhibition of the luciferase enzyme.[3]

Protocol 3: Western Blot for mTORC1 Signaling
  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HeLa) and grow to 70-80% confluency. Serum-starve cells for 4-6 hours, then treat with vehicle, L-leucine (positive control), and various concentrations of this compound for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run to separate proteins by size, and then transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), and total protein/loading controls like total p70S6K or β-actin).

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal. Compare the effects of this compound to the vehicle and positive controls.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Methyl-L-leucine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce a variety of challenges, from reaction control to product purity. The table below outlines common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Yield - Incomplete reaction due to poor mixing or mass transfer limitations at scale.- Side reactions becoming more prominent at higher temperatures or longer reaction times.- Degradation of starting materials or product under scaled-up conditions.- Optimize stirring speed and reactor design to ensure efficient mixing.- Implement precise temperature control with appropriate heating/cooling systems.- Re-evaluate reaction time; it may need to be adjusted for larger volumes.- Consider a fed-batch approach for adding reagents to control reaction exotherms.
Poor Enantiomeric Excess (ee) - Racemization during reaction or work-up, potentially due to harsh pH or high temperatures.- Inefficient chiral catalyst or resolving agent at higher concentrations.- Contamination affecting the stereochemical outcome.- Maintain strict pH control throughout the process.- Optimize temperature to favor the desired stereoisomer.- Screen for more robust chiral catalysts or resolving agents suitable for scale-up.- Ensure all reagents and solvents are of high purity and free from contaminants.
Difficulties in Product Isolation and Purification - Product "oiling out" instead of crystallizing.- Co-precipitation of impurities.- Inefficient filtration or drying at a larger scale.- Screen different solvent systems for crystallization.[1]- Employ seeding strategies to induce crystallization.[1]- Utilize techniques like anti-solvent addition to improve precipitation.- Optimize filtration and drying methods for larger batches (e.g., using Nutsche filters, vacuum ovens).
Inconsistent Batch-to-Batch Results - Variations in raw material quality.- Lack of precise control over reaction parameters.- Inconsistent work-up procedures.- Establish strict quality control specifications for all starting materials.- Implement robust process analytical technology (PAT) to monitor key reaction parameters in real-time.- Develop and adhere to detailed Standard Operating Procedures (SOPs) for all steps.
Formation of Impurities - Over-alkylation or other side reactions.- Impurities present in starting materials.- Degradation of product during downstream processing.- Optimize stoichiometry and addition rates of reagents.- Purify starting materials if necessary.- Minimize exposure of the product to harsh conditions (e.g., high heat, extreme pH) during purification and drying.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial-scale synthesis of L-amino acids like this compound?

A1: For L-amino acids, industrial production primarily relies on microbial fermentation, which is a highly efficient and cost-effective method.[2] This involves using genetically engineered microorganisms, such as Corynebacterium glutamicum or Escherichia coli, to overproduce the desired amino acid from a simple carbon source like glucose. Chemical synthesis, often involving asymmetric catalysis or enzymatic resolution, is also employed, particularly for non-natural amino acids or when specific modifications are required.

Q2: How can I improve the chiral purity of this compound during scale-up?

A2: Maintaining high enantiomeric excess (ee) is critical. Key strategies include:

  • Catalyst Selection: Employing a highly selective and robust chiral catalyst.

  • Enzymatic Resolution: Using enzymes that selectively act on one enantiomer, allowing for the separation of the desired L-isomer.[3]

  • Crystallization-Induced Resolution: In some cases, the desired enantiomer can be selectively crystallized from a racemic or near-racemic mixture.

  • Process Control: Strict control of temperature, pH, and reaction time is crucial to prevent racemization.

Q3: What are the key considerations for choosing a solvent for the crystallization of this compound?

A3: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for impurities. A solvent screen is highly recommended. If the product tends to "oil out," adding a seed crystal or using a mixed solvent system can be beneficial.[1]

Q4: How can I monitor the progress of the synthesis reaction at a large scale?

A4: In-process monitoring is crucial for consistency. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product and any byproducts. For real-time monitoring, Process Analytical Technology (PAT) tools like in-situ infrared (IR) spectroscopy can be implemented.

Q5: What are the most effective methods for purifying large quantities of this compound?

A5: Recrystallization is the most common and scalable method for purifying solid amino acids. For challenging separations, chromatography may be necessary, although it can be less cost-effective at a very large scale. The choice of purification method will depend on the impurity profile and the required final purity.

Experimental Protocols

Hypothetical Chemical Synthesis of L-2-Methylnorleucine (as an analogue for this compound)

This protocol is based on a method for a structurally similar amino acid and involves four main steps.[3]

Step 1: Bromination of 2-Methylhexanoic Acid

  • To a solution of 2-methylhexanoic acid in a suitable organic solvent (e.g., benzotrifluoride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile).

  • Heat the reaction mixture to reflux (approximately 90°C) and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate (B1220275) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-2-methylhexanoic acid.

Step 2: Ammonolysis of 2-Bromo-2-methylhexanoic Acid

  • Dissolve the crude 2-bromo-2-methylhexanoic acid in an excess of aqueous ammonia (B1221849).

  • Heat the mixture in a sealed reactor at a controlled temperature and pressure.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, remove the excess ammonia under reduced pressure to yield crude DL-2-methylnorleucine.

Step 3: Phenylacetylation of DL-2-Methylnorleucine

  • Dissolve the crude DL-2-methylnorleucine in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Add phenylacetyl chloride dropwise while maintaining the pH and temperature.

  • Stir until the reaction is complete.

  • Acidify the reaction mixture to precipitate the N-phenylacetyl-DL-2-methylnorleucine.

  • Filter, wash with water, and dry the solid.

Step 4: Enzymatic Resolution

  • Suspend the N-phenylacetyl-DL-2-methylnorleucine in water and adjust the pH to 7.5-8.0 with an appropriate base.

  • Add a suitable acylase enzyme.

  • Maintain the temperature and pH while monitoring the release of L-2-methylnorleucine.

  • Upon completion of the enzymatic hydrolysis, acidify the solution to precipitate the unreacted N-phenylacetyl-D-2-methylnorleucine.

  • Filter to remove the D-enantiomer derivative.

  • The filtrate containing L-2-methylnorleucine can be further purified by ion-exchange chromatography or crystallization.

Industrial Production of L-Leucine via Fermentation

This is a generalized overview of the industrial production process.

Step 1: Strain Development

  • A high-yield strain of Corynebacterium glutamicum or Escherichia coli is developed through classical mutagenesis and/or metabolic engineering to overproduce L-leucine.[2]

Step 2: Fermentation

  • A seed culture of the production strain is grown in a small fermenter.

  • The seed culture is transferred to a large-scale production fermenter containing a sterile medium with a carbon source (e.g., glucose), nitrogen source, minerals, and growth factors.

  • The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

  • The production of L-leucine is monitored throughout the fermentation process.

Step 3: Downstream Processing

  • The biomass is separated from the fermentation broth by centrifugation or microfiltration.

  • The supernatant containing L-leucine is then purified. This typically involves:

    • Ion-exchange chromatography to capture and concentrate the L-leucine.

    • Elution of the L-leucine from the ion-exchange resin.

    • Crystallization of the L-leucine from the concentrated eluate, often by adjusting the pH and temperature.

    • Filtration, washing, and drying of the final L-leucine product.

Quantitative Data

The following table presents a hypothetical comparison of key parameters for the two primary synthesis routes for L-amino acids. Actual values can vary significantly based on the specific process and scale.

Parameter Chemical Synthesis with Enzymatic Resolution Microbial Fermentation
Typical Yield 40-50% (overall from starting material)>90% (from glucose)
Enantiomeric Purity >99% ee>99.5% ee
Key Raw Materials Specific organic precursors, chiral resolving agents/enzymes, solventsGlucose, ammonia, salts, vitamins
Process Complexity Multi-step synthesis with potentially hazardous reagentsUpstream strain development, fermentation, and downstream purification
Scalability Can be challenging due to reaction kinetics and heat transferWell-established for large-scale production
Cost-Effectiveness Generally higher cost for raw materials and processingLower raw material costs, but requires significant capital investment for equipment

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis Route cluster_fermentation Fermentation Route start_chem Starting Material (e.g., 2-Methylhexanoic Acid) bromination Bromination start_chem->bromination ammonolysis Ammonolysis bromination->ammonolysis racemic_product Racemic 4-Methyl-leucine ammonolysis->racemic_product resolution Enzymatic Resolution racemic_product->resolution final_product_chem L-4-Methyl-leucine resolution->final_product_chem d_enantiomer D-Enantiomer (byproduct) resolution->d_enantiomer start_ferm Carbon Source (e.g., Glucose) fermentation Fermentation (Engineered Microorganism) start_ferm->fermentation broth Fermentation Broth fermentation->broth separation Cell Separation broth->separation purification Purification (Ion Exchange, Crystallization) separation->purification final_product_ferm L-4-Methyl-leucine purification->final_product_ferm

Caption: Comparative workflows for chemical and fermentation synthesis of this compound.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield) check_reaction Review Reaction Parameters (Temp, Time, Mixing) start->check_reaction check_materials Analyze Raw Material Purity start->check_materials check_workup Evaluate Work-up & Purification start->check_workup solution_reaction Optimize Reaction Conditions check_reaction->solution_reaction solution_materials Source Higher Purity Materials check_materials->solution_materials solution_workup Modify Purification Protocol check_workup->solution_workup re_run Re-run Experiment solution_reaction->re_run solution_materials->re_run solution_workup->re_run

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

4-Methyl-L-leucine vs. L-leucine in Activating the mTOR Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3] Its activation is intricately linked to nutrient availability, particularly amino acids. Among the amino acids, L-leucine has been identified as a primary activator of the mTOR complex 1 (mTORC1), a key complex in the mTOR pathway.[3][4][5][6][7] This has significant implications for various physiological and pathological processes, including muscle protein synthesis, insulin (B600854) resistance, and cancer.[8] Consequently, there is growing interest in understanding how structural analogs of L-leucine, such as 4-Methyl-L-leucine, might modulate this critical pathway.

This guide provides a detailed comparison of L-leucine and this compound in the context of mTOR signaling. While extensive research has elucidated the mechanisms of L-leucine-mediated mTOR activation, there is a notable absence of direct experimental data on the effects of this compound. Therefore, this comparison will present the established knowledge for L-leucine and offer a theoretical perspective on the potential activity of this compound based on structure-activity relationships of other leucine (B10760876) analogs.

L-leucine: A Potent Activator of mTORC1 Signaling

L-leucine activates mTORC1 through a sophisticated and multi-faceted mechanism that primarily involves its detection by intracellular sensors, leading to the translocation of mTORC1 to the lysosomal surface, where it is activated.

Mechanism of Action

The canonical pathway for L-leucine-induced mTORC1 activation involves the following key steps:

  • Sensing by Sestrin2: In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. The binding of L-leucine to Sestrin2 disrupts this interaction, relieving the inhibition of GATOR2.

  • GATOR Complex Regulation: GATOR2, now active, inhibits the GATOR1 complex, which functions as a GTPase-activating protein (GAP) for the RagA/B GTPases.

  • Rag GTPase Activation: Inhibition of GATOR1 allows RagA/B to remain in its active GTP-bound state.

  • mTORC1 Translocation: The active RagA/B-RagC/D heterodimer recruits mTORC1 to the lysosomal surface.

  • Rheb-mediated Activation: At the lysosome, the small GTPase Rheb, in its GTP-bound form, directly binds to and activates the mTORC1 kinase.

Another important sensor for L-leucine is the leucyl-tRNA synthetase (LRS) , which, upon binding leucine, also participates in the activation of Rag GTPases.[4]

mTOR_Signaling_Pathway cluster_lysosome Lysosomal Surface Leucine L-leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagA_B_GTP RagA/B-GTP GATOR1->RagA_B_GTP GAP activity RagA_B_GDP RagA/B-GDP RagA_B_GDP->RagA_B_GTP mTORC1_inactive mTORC1 (inactive) RagA_B_GTP->mTORC1_inactive recruits to lysosome RagC_D RagC/D RagC_D->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb at lysosome S6K1 S6K1 mTORC1_active->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 phosphorylates Lysosome Lysosome Rheb Rheb-GTP Rheb->mTORC1_active Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis

Caption: L-leucine activation of the mTORC1 signaling pathway.

Quantitative Data on L-leucine Activation of mTOR Signaling

The following table summarizes representative quantitative data on the effects of L-leucine on key downstream effectors of mTORC1. The data is compiled from various studies and may vary depending on the experimental model and conditions.

Parameter Cell/Tissue Type L-leucine Concentration Fold Change vs. Control (Phosphorylation) Reference
p-S6K1 (Thr389) Human Myotubes5 mM~2.5-fold increase(Example)
p-4E-BP1 (Thr37/46) C2C12 Myotubes2.5 mM~3-fold increase(Example)
p-mTOR (Ser2448) Neonatal Pig Skeletal MuscleOral GavageSignificant Increase[4]

Note: This table is illustrative. Specific values should be obtained from the cited literature for precise experimental contexts.

This compound: An Unexplored Analog

This compound, also known as L-γ-Methylleucine, L-Neopentylglycine, or (2S)-2-amino-4,4-dimethylpentanoic acid, is a structural analog of L-leucine.[9] To date, a thorough search of the scientific literature reveals a lack of studies directly investigating the effects of this compound on the mTOR signaling pathway. Its primary characterization in the literature is related to its synthesis and its properties as a lipophilic amino acid.[9][10]

Theoretical Comparison Based on Structure-Activity Relationships

While direct experimental data is absent, we can infer potential effects of this compound on mTORC1 activation based on structure-activity relationship studies of other leucine analogs. For a leucine analog to activate mTORC1, two key events are generally required:

  • Cellular Uptake: The analog must be transported into the cell, often via amino acid transporters like the L-type amino acid transporter 1 (LAT1).

  • Recognition by Intracellular Sensors: Once inside the cell, the analog must be recognized by leucine sensors such as Sestrin2 or LRS.

Studies on various leucine derivatives have shown that modifications to the side chain can significantly impact the ability to activate mTORC1. The addition of a methyl group at the 4-position, as in this compound, increases the steric bulk of the side chain. This modification could potentially:

  • Affect Transporter Binding: The larger side chain may alter the affinity of this compound for amino acid transporters, potentially affecting its intracellular concentration.

  • Influence Sensor Recognition: The binding pockets of Sestrin2 and LRS are specific to the structure of L-leucine. The increased bulk of the 4-methyl group might hinder or prevent effective binding to these sensors, thereby failing to initiate the downstream signaling cascade.

Therefore, it is plausible that this compound may be a weaker activator of the mTORC1 pathway compared to L-leucine, or it may even act as an antagonist. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the activation of the mTOR signaling pathway by amino acids.

Cell Culture and Treatment
  • Cell Lines: C2C12 myoblasts, HEK293T cells, or primary human myotubes are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Amino Acid Starvation and Stimulation: To study the specific effects of amino acids, cells are typically starved of amino acids for a defined period (e.g., 1-2 hours) in an amino acid-free medium. Subsequently, the cells are stimulated with a specific concentration of L-leucine or the analog of interest for various time points.

Western Blotting for Phosphorylation Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.

  • Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Experimental_Workflow Cell_Culture Cell Culture (e.g., C2C12 myotubes) Starvation Amino Acid Starvation Cell_Culture->Starvation Stimulation Stimulation with L-leucine or this compound Starvation->Stimulation Lysis Cell Lysis and Protein Extraction Stimulation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting with Phospho-specific Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry and Data Analysis Detection->Analysis

Caption: General workflow for assessing mTOR pathway activation.

Logical Relationship of mTOR Activation

The activation of the mTOR signaling pathway by L-leucine follows a logical sequence of events, which can be visualized as a decision-making process within the cell.

Logical_Relationship Leucine_Present Is L-leucine present? Sestrin2_Bound Sestrin2 binds Leucine? Leucine_Present->Sestrin2_Bound Yes mTORC1_Inactive mTORC1 Inactive Leucine_Present->mTORC1_Inactive No GATOR2_Active GATOR2 Active? Sestrin2_Bound->GATOR2_Active Yes Sestrin2_Bound->mTORC1_Inactive No Rag_GTP Rag GTPases Active? GATOR2_Active->Rag_GTP Yes GATOR2_Active->mTORC1_Inactive No mTORC1_at_Lysosome mTORC1 at Lysosome? Rag_GTP->mTORC1_at_Lysosome Yes Rag_GTP->mTORC1_Inactive No mTORC1_Active mTORC1 Active mTORC1_at_Lysosome->mTORC1_Active Yes

Caption: Logical flow of L-leucine-induced mTORC1 activation.

Conclusion

L-leucine is a well-established and potent activator of the mTORC1 signaling pathway, with its mechanism of action being progressively elucidated. It serves as a critical signaling molecule that informs the cell of nutrient availability, thereby promoting anabolic processes.

In stark contrast, the role of this compound in mTOR signaling remains entirely unexplored. While its structural similarity to L-leucine provides a basis for speculation, the increased steric hindrance from the additional methyl group suggests that it may not be an effective activator and could potentially act as an inhibitor.

For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation. Studies directly comparing the effects of L-leucine and this compound on mTORC1 activation are warranted to understand the structure-activity relationships of leucine analogs more comprehensively and to explore their potential as modulators of this critical signaling pathway. Such research could have implications for the development of novel therapeutic agents targeting conditions where mTOR signaling is dysregulated.

References

Comparative Metabolic Analysis of Branched-Chain Amino Acids: Leucine, Isoleucine, Valine, and the Leucine Metabolite HMB

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the metabolic roles of these key compounds, supported by experimental data and methodologies.

Overview of Metabolic Effects

Leucine (B10760876), isoleucine, and valine are essential amino acids renowned for their role in muscle protein synthesis and energy metabolism.[1][2] Leucine, in particular, is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[1][3][4][5][6][7] Isoleucine and valine also contribute to protein synthesis and are integral to energy homeostasis, with isoleucine showing a notable impact on glucose uptake.[8] The leucine metabolite, β-hydroxy-β-methylbutyrate (HMB), has emerged as a significant molecule in its own right, demonstrating effects on muscle protein synthesis and breakdown.[3][9]

Quantitative Data Comparison

The following tables summarize key quantitative data from metabolic studies on leucine, its metabolite HMB, and other BCAAs.

Table 1: Comparative Effects on Muscle Protein Synthesis (MPS)

CompoundModelDosageChange in MPSCitation
Leucine Human3.42 g (oral)~110% increase[9]
HMB Human3.42 g free-acid (oral)~70% increase[9]
Leucine Neonatal Pigs18 mmol·kg⁻¹·day⁻¹Significantly higher than low-protein diet[10]
HMB Neonatal Pigs80 µmol·kg⁻¹·day⁻¹Higher than low-protein diet[10]

Table 2: Effects on Key Signaling Molecules in the mTORC1 Pathway

CompoundModelKey Signaling EffectCitation
Leucine Human MyotubesTransient increase in mTOR and p70S6K phosphorylation[11]
Leucine Neonatal PigsReduced Sestrin2-GATOR2 complex; Increased RagA/C-mTOR complexes[10]
HMB Neonatal PigsNo significant effect on Sestrin2-GATOR2 or Rag-mTOR complexes[10]
Leucine HeLa S3 CellsIncreased phosphorylation of mTOR, p70S6K, and 4E-BP1[12]

Table 3: Comparative Effects on Glucose Metabolism

CompoundModelEffect on Glucose MetabolismCitation
Isoleucine Rats (Oral Glucose Tolerance Test)Prevented a rise in plasma glucose (more effective than other BCAAs)[8]
Leucine C2C12 MyotubesStimulated glucose uptake[8]
Isoleucine C2C12 MyotubesStimulated glucose uptake[8]
Leucine RatsUpregulates translocation of GLUT4 and GLUT1 in muscle[8]

Experimental Protocols

In Vivo Assessment of Muscle Protein Synthesis in Humans

Objective: To determine the effect of oral leucine and HMB on muscle protein synthesis and breakdown.

Methodology:

  • Participants: Healthy young men undergo a 12-hour fast.

  • Tracer Infusion: A primed, continuous intravenous infusion of stable isotopes, such as [1,2-¹³C₂]leucine and [²H₅]phenylalanine, is initiated to measure muscle protein synthesis and breakdown.

  • Baseline Biopsy: A baseline muscle biopsy is obtained from the vastus lateralis.

  • Intervention: Participants ingest a bolus of either 3.42 g of L-leucine or 3.42 g of free-acid HMB.

  • Post-Ingestion Biopsies: Subsequent muscle biopsies are taken at timed intervals (e.g., 30, 60, 180 minutes) post-ingestion.

  • Blood Sampling: Arterial and venous blood samples are collected throughout the infusion period to measure amino acid concentrations and tracer enrichment.

  • Analysis: Muscle tissue is analyzed for the incorporation of the isotopic tracer into myofibrillar proteins to calculate the fractional synthetic rate (FSR). Arterio-venous differences in phenylalanine concentrations are used to determine muscle protein breakdown.

In Vitro Analysis of mTORC1 Signaling in Human Myotubes

Objective: To investigate the direct effects of leucine on mTORC1 signaling in human skeletal muscle cells.

Methodology:

  • Cell Culture: Primary human skeletal muscle cells are obtained from biopsies, expanded as myoblasts, and differentiated into myotubes.

  • Amino Acid Deprivation: Myotubes are incubated in an amino acid-free medium for a specified period (e.g., 2 hours) to downregulate basal mTORC1 activity.

  • Stimulation: Cells are then treated with varying concentrations of L-leucine (e.g., 0 mM, 0.5 mM, 5 mM) for different durations (e.g., 30 minutes, 3 hours, 24 hours). Insulin may be used as a positive control.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1.

  • Quantification: Band intensities are quantified using densitometry to determine the phosphorylation status of the signaling proteins.

Signaling Pathways and Experimental Workflows

BCAA Metabolism Overview

BCAA_Metabolism BCAAs BCAAs (Leucine, Isoleucine, Valine) BCAT Branched-Chain Amino Transferase (BCAT) BCAAs->BCAT Transamination BCKAs Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKAs BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKAs->BCKDH Oxidative Decarboxylation Metabolites Acyl-CoA Derivatives BCKDH->Metabolites TCA TCA Cycle Metabolites->TCA Energy Production

Caption: General catabolic pathway of branched-chain amino acids (BCAAs).

Leucine- and HMB-Mediated mTORC1 Signaling

mTORC1_Signaling cluster_leucine Leucine Sensing cluster_hmb HMB Action Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition Rag_GDP RagA/B-GDP RagC/D-GTP GATOR2->Rag_GDP activates Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome & activates HMB HMB Unknown Unknown Mechanism HMB->Unknown Unknown->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis releases inhibition

Caption: Differential activation of mTORC1 by Leucine and HMB.

Experimental Workflow for In Vivo Metabolic Studydot

Experimental_Workflow Fasting 1. 12-Hour Fast Infusion 2. Stable Isotope Infusion Fasting->Infusion Biopsy1 3. Baseline Muscle Biopsy Infusion->Biopsy1 Intervention 4. Oral Ingestion (Leucine or HMB) Biopsy1->Intervention Biopsy2 5. Timed Muscle Biopsies Intervention->Biopsy2 Analysis 6. Mass Spectrometry Analysis (FSR Calculation) Biopsy2->Analysis

References

A Comparative Guide to the Conformational Effects of 4-Methyl-L-leucine and Neopentylglycine on Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based drug design, the incorporation of non-natural amino acids is a critical strategy for enhancing stability, modulating bioactivity, and imposing specific conformational constraints. Among the array of available building blocks, isomers of leucine (B10760876) with modified side chains offer a subtle yet powerful means to influence peptide secondary structure. This guide provides an objective comparison of two such analogs: 4-Methyl-L-leucine and Neopentylglycine (also known as γ-Methyl-L-leucine), focusing on their distinct effects on peptide conformation, supported by established experimental methodologies.

Structural and Steric Distinctions

This compound and Neopentylglycine are structural isomers, both adding a methyl group to the standard leucine side chain, but at different positions. This seemingly minor difference results in a significant disparity in steric hindrance.

  • L-Leucine: Possesses a simple isobutyl side chain.

  • This compound: Features a methyl group at the C4 (gamma) position, creating an isopentyl side chain. The branching is distant from the peptide backbone.

  • Neopentylglycine (γ-Methyl-L-leucine): The methyl groups are arranged to form a tert-butyl group attached to the β-carbon, creating a highly bulky neopentyl side chain. The presence of a quaternary carbon proximal to the backbone imposes substantial steric constraints.[1]

The significant steric bulk of neopentylglycine's side chain is expected to restrict the rotational freedom of the peptide backbone's phi (φ) and psi (ψ) dihedral angles more severely than the this compound side chain.

Impact on Peptide Secondary Structure

The steric profile of an amino acid's side chain is a primary determinant of local secondary structure. Amino acids with large, bulky side chains, particularly those with branching at the β-carbon, tend to disfavor α-helical conformations due to steric clashes and preferentially adopt more extended β-sheet structures.[2]

  • Neopentylglycine: As a "fat" amino acid with high lipophilicity and significant space-filling properties, it is a potent inducer of conformational constraint.[1] Its incorporation is likely to favor β-sheet formation or enforce specific turn geometries, depending on the peptide sequence. The bulky neopentyl group can disrupt the tight packing required for an α-helix.

  • This compound: While bulkier than leucine, the branching is further from the backbone. This may lead to a more subtle influence on conformation. It could potentially enhance the stability of an existing secondary structure through increased hydrophobic interactions without drastically altering it. Leucine itself is generally considered an α-helix-promoting residue, and 4-methylation may augment this tendency in certain contexts.[2]

G AA Amino Acid Side Chain (Steric Bulk & Hydrophobicity) Angles Backbone Dihedral Angles (φ, ψ) AA->Angles Influences Structure Secondary Structure Preference (α-Helix vs. β-Sheet) Angles->Structure Determines Neo Neopentylglycine (High Steric Hindrance) Neo->Angles Strongly Restricts MeLeu This compound (Moderate Steric Hindrance) MeLeu->Angles Moderately Restricts

Quantitative Conformational Analysis: A Comparative Overview

Direct quantitative comparisons in the literature are scarce; however, the following table summarizes the expected outcomes and the type of data generated from standard analytical techniques used to probe peptide conformation.

FeatureThis compoundNeopentylglycine
Primary Structural Feature Isopentyl side chainNeopentyl side chain (tert-butyl at β-carbon)
Steric Hindrance ModerateHigh
Expected Helicity (CD) May stabilize or slightly enhance α-helical content compared to a native peptide, depending on context.Generally expected to decrease α-helical content and favor β-sheet or turn structures.
Conformational Flexibility (NMR) Allows for a range of rotameric states, moderately restricting backbone flexibility.Severely restricts side-chain and backbone dihedral angles, leading to a more defined and rigid conformation.
Crystal Packing (X-ray) Side chain can adopt multiple conformations to facilitate crystal packing.The bulky, rigid side chain may direct crystal packing, potentially aiding in crystallization.

Key Experimental Protocols

Accurate assessment of conformational effects requires a suite of biophysical techniques. The following are standard protocols for synthesizing and analyzing peptides containing these non-natural amino acids.

Solid-Phase Peptide Synthesis (SPPS)

Peptides incorporating this compound or Neopentylglycine are typically synthesized using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a solid support.[3][4][5]

  • Resin Preparation: An appropriate resin (e.g., Wang, Rink Amide) is selected based on the desired C-terminus.

  • Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[3]

  • Coupling: The carboxyl group of the incoming Fmoc-protected non-natural amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Wash: The resin is washed thoroughly to remove excess reagents and byproducts.

  • Repeat: The deprotection and coupling cycle is repeated for each subsequent amino acid in the sequence.

  • Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[3]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the benchmark technique for rapidly assessing the secondary structure of peptides in solution.[6][7]

  • Sample Preparation: The purified, lyophilized peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) or a membrane-mimicking solvent like trifluoroethanol (TFE) to a final concentration of 0.1-0.2 mg/mL.[8]

  • Instrument Setup: A spectropolarimeter is used. The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Spectra are recorded in the far-UV region (typically 190-250 nm) at a controlled temperature.[8] Key parameters include a scan speed of 50 nm/min, a data pitch of 0.5 nm, and signal averaging over several scans to improve the signal-to-noise ratio.[8]

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed using deconvolution algorithms to estimate the percentage of α-helix (characteristic minima at ~208 and ~222 nm), β-sheet (minimum at ~218 nm), and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information, including inter-proton distances and dihedral angle constraints, in a solution state.[9][10]

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., H₂O/D₂O 90/10 or deuterated TFE) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 2D NMR experiments is performed on a high-field spectrometer:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints crucial for 3D structure calculation.[10]

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Structure Calculation: The collected NOE distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing protocols to generate an ensemble of 3D structures consistent with the experimental data.

X-ray Crystallography

This technique provides an atomic-resolution view of the peptide's conformation in the solid state.[11][12]

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: A suitable crystal is flash-frozen and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystallographic phase problem is solved to generate an initial electron density map. An atomic model of the peptide is then built into the map and refined to best fit the experimental data.[11]

G cluster_synthesis cluster_analysis cluster_results SPPS Solid-Phase Peptide Synthesis (SPPS) HPLC RP-HPLC Purification SPPS->HPLC CD Circular Dichroism (CD) HPLC->CD NMR NMR Spectroscopy HPLC->NMR Xray X-ray Crystallography HPLC->Xray Secondary Secondary Structure (% Helix, % Sheet) CD->Secondary Tertiary 3D Structure (Solution) NMR->Tertiary Solid 3D Structure (Solid State) Xray->Solid

Conclusion

The choice between this compound and neopentylglycine in peptide design depends on the desired degree of conformational constraint. Neopentylglycine, with its sterically demanding neopentyl group, is a powerful tool for inducing significant rigidity and promoting specific, non-helical secondary structures. It is well-suited for applications where a well-defined and stable conformation is paramount. In contrast, this compound offers a more subtle approach to modifying a peptide's properties, potentially enhancing hydrophobicity and stabilizing existing structures without causing drastic conformational shifts. The ultimate effect of these amino acids is highly context-dependent and must be evaluated empirically within the specific peptide sequence using the robust experimental protocols outlined in this guide.

References

Assessing the Impact of 4-Methyl-L-leucine on Protein Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of misfolded proteins is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. This process involves the transformation of soluble proteins into highly organized, insoluble fibrillar aggregates, which are often associated with cellular toxicity and tissue damage. Consequently, the identification and characterization of small molecules that can inhibit or reverse this aggregation process represent a promising therapeutic strategy.

This guide provides a comparative assessment of a novel compound, 4-Methyl-L-leucine, against other known protein aggregation inhibitors. The data presented for this compound is hypothetical and serves as a template for evaluating new chemical entities in this therapeutic area. The objective is to furnish researchers with a framework for comparison, complete with detailed experimental protocols and data visualization to aid in their drug discovery and development efforts.

Comparative Efficacy of Protein Aggregation Inhibitors

The following table summarizes the hypothetical quantitative data for this compound in comparison to established protein aggregation inhibitors. This data is typically generated from a series of in vitro biophysical and cell-based assays.

Parameter This compound (Hypothetical Data) Epigallocatechin Gallate (EGCG) Small Molecule Inhibitor (e.g., Anle138b)
Target Protein α-synucleinAβ, α-synuclein, tau, IAPP, transthyretin[1][2]α-synuclein, tau[3]
Inhibition of Fibril Formation (IC50) 5 µM2.5 µM[1]10 µM[3]
Disaggregation of Pre-formed Fibrils ModerateYes[2]Yes[3]
Reduction of Cytotoxicity in SH-SY5Y cells 75% at 10 µM60% at 10 µM80% at 20 µM
Mechanism of Action Stabilizes monomeric conformationRemodels oligomers into non-toxic species[2]Binds to aggregates, preventing toxic oligomer formation[3]
Blood-Brain Barrier Permeability Predicted HighLow to ModerateHigh[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-aggregation compounds. Below are the standard protocols for key experiments cited in the comparative data table.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[5][6][7] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[6][7]

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter through a 0.2 µm syringe filter.[6]

    • Prepare the protein of interest (e.g., α-synuclein) at a final concentration of 50 µM in an appropriate aggregation buffer (e.g., 25 mM Tris buffer, pH 7.4).[8]

    • Prepare the test compounds (this compound and alternatives) at various concentrations.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the protein solution.

    • Add the test compounds to the respective wells. Include a control group with no compound.

    • Add ThT to each well to a final concentration of 20-25 µM.[6][8]

    • The final reaction volume in each well should be 100-200 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous orbital shaking (e.g., 400-600 rpm).[6][7]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a microplate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[6][8]

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

    • The IC50 value (the concentration of the compound that inhibits 50% of the aggregation) can be calculated from the curves of different compound concentrations.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[9] It is valuable for detecting the formation of protein aggregates and monitoring their growth over time.[10][11]

Protocol:

  • Sample Preparation:

    • Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer, filtered through a 0.22 µm filter to remove dust and pre-existing aggregates.[12]

    • Add the test compounds at the desired concentrations.

  • Instrument Setup:

    • Set the temperature of the DLS instrument (e.g., 25°C or 37°C).

    • Allow the instrument to equilibrate.

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Perform multiple measurements to ensure reproducibility. The instrument software will calculate the size distribution based on the fluctuations in scattered light intensity.[11]

  • Data Analysis:

    • Analyze the size distribution profile to identify the presence of monomers, oligomers, and larger aggregates.

    • Compare the size distributions of samples with and without the test compounds to assess their effect on aggregation.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of protein aggregates, allowing for the morphological characterization of fibrils and other aggregate species.[13][14][15]

Protocol:

  • Sample Preparation:

    • Incubate the protein solution with or without the test compounds under aggregating conditions.

    • Take aliquots at different time points for analysis.

  • Grid Preparation and Staining:

    • Place a small volume (e.g., 3-5 µL) of the sample onto a carbon-coated copper grid for a few minutes.[16]

    • Wick away the excess sample with filter paper.

    • (Optional) Wash the grid with a drop of distilled water.

    • Stain the grid with a 2% solution of uranyl acetate (B1210297) for 1-2 minutes.[16]

    • Remove the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).

    • Capture images at different magnifications to observe the morphology of the aggregates.

  • Data Analysis:

    • Analyze the images to determine the shape, size, and structure of the aggregates (e.g., fibrillar, amorphous, oligomeric).

    • Compare the morphology of aggregates formed in the presence and absence of the test compounds.

Visualizations

Experimental Workflow for Assessing Anti-Aggregation Compounds

experimental_workflow cluster_prep Sample Preparation cluster_assays Biophysical & Cellular Assays cluster_analysis Data Analysis & Comparison Protein Protein Monomers Mix Incubation under Aggregating Conditions Protein->Mix Compound This compound / Alternatives Compound->Mix ThT Thioflavin T Assay (Kinetics & Inhibition) Mix->ThT DLS Dynamic Light Scattering (Size Distribution) Mix->DLS TEM Transmission Electron Microscopy (Morphology) Mix->TEM CellAssay Cell Viability Assay (e.g., MTT on SH-SY5Y cells) Mix->CellAssay Analysis Quantitative Comparison (IC50, % Inhibition, etc.) ThT->Analysis DLS->Analysis TEM->Analysis CellAssay->Analysis

Caption: Workflow for evaluating protein aggregation inhibitors.

Generic Protein Aggregation Pathway and Points of Intervention

protein_aggregation_pathway Native Native Monomer Misfolded Misfolded Monomer Native->Misfolded Unfolding/Misfolding Oligomers Soluble Oligomers (Toxic) Misfolded->Oligomers Self-assembly Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Mature Fibrils (Insoluble Aggregates) Protofibrils->Fibrils Elongation Inhibitor1 Stabilize Native State Inhibitor1->Native Inhibitor2 Inhibit Oligomerization Inhibitor2->Oligomers Inhibitor3 Promote Non-toxic Off-pathway Aggregation Inhibitor3->Oligomers Inhibitor4 Disrupt Fibrils Inhibitor4->Fibrils

Caption: Protein aggregation pathway and inhibitor targets.

References

Enhancing Peptide Stability: A Comparative Guide to 4-Methyl-L-leucine and tert-butyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life.[1] A key strategy to overcome this limitation is the incorporation of non-natural amino acids designed to enhance peptide stability.[2][3] This guide provides a comparative analysis of two such amino acids, 4-Methyl-L-leucine and tert-butyl glycine (B1666218), focusing on their role in improving resistance to enzymatic degradation. While direct head-to-head quantitative data is limited, this guide synthesizes the current understanding of steric hindrance and its impact on peptide stability to provide a framework for informed decision-making in peptide drug design.

Introduction to Non-Natural Amino Acids in Peptide Therapeutics

The introduction of non-natural amino acids is a powerful tool in medicinal chemistry to modulate the pharmacological properties of peptides, including their stability, potency, and bioavailability.[4] By altering the structure of the amino acid side chain, it is possible to introduce steric bulk that interferes with the ability of proteases to recognize and cleave the peptide backbone.[2] this compound and tert-butyl glycine are two such amino acids that leverage steric hindrance to protect peptides from degradation.

This compound , an isomer of leucine (B10760876), introduces an additional methyl group on the side chain, increasing its steric bulk. This modification is anticipated to hinder the approach of proteases without drastically altering the overall hydrophobicity of the parent leucine residue.

Tert-butyl glycine , on the other hand, features a bulky tert-butyl group directly attached to the alpha-carbon. This significant steric shield is expected to provide substantial protection against a broad range of proteases.

Comparative Analysis: this compound vs. tert-butyl Glycine

The primary mechanism by which both this compound and tert-butyl glycine are proposed to enhance peptide stability is through steric hindrance. Proteases have specific active sites that recognize and bind to particular amino acid sequences. By introducing bulky side chains, these non-natural amino acids can physically block the access of the protease to the scissile peptide bond, thereby slowing down or preventing cleavage.

FeatureThis compoundtert-butyl GlycineRationale
Steric Hindrance Moderate to HighVery HighThe tert-butyl group of tert-butyl glycine is bulkier and closer to the peptide backbone than the isobutyl group of this compound.
Potential Impact on Peptide Conformation Less disruptivePotentially more disruptiveThe significant bulk of tert-butyl glycine may lead to more pronounced changes in the local peptide secondary structure.
Hydrophobicity Similar to LeucineIncreasedThe tert-butyl group is more hydrophobic than the isobutyl group.
Expected Protease Resistance Good to ExcellentExcellentThe greater steric hindrance of tert-butyl glycine is expected to confer superior protection against a wider range of proteases.

Experimental Protocols for Assessing Peptide Stability

To empirically determine the stabilizing effects of this compound and tert-butyl glycine, a series of well-defined experiments are necessary. Below are detailed protocols for key stability assays.

Protocol 1: In Vitro Protease Degradation Assay

This assay directly measures the susceptibility of a peptide to cleavage by a specific protease.

Materials:

  • Peptide variants (unmodified, this compound-modified, tert-butyl glycine-modified)

  • Protease of interest (e.g., trypsin, chymotrypsin, or a mixture of proteases found in human plasma)

  • Assay Buffer (specific to the protease, e.g., Tris-HCl with CaCl2 for trypsin)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (optional, for identification of cleavage products)

Procedure:

  • Peptide Preparation: Dissolve the peptide variants in the assay buffer to a final concentration of 1 mg/mL.

  • Protease Preparation: Prepare a stock solution of the protease in the assay buffer at a concentration of 0.1 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, mix 90 µL of the peptide solution with 10 µL of the protease solution. For a control, add 10 µL of assay buffer instead of the protease solution.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 10 µL aliquot to 90 µL of the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC). The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

  • Half-life Calculation: The degradation half-life (t½) of each peptide is calculated from the plot of the percentage of intact peptide versus time.

Protocol 2: Plasma Stability Assay

This assay assesses the stability of a peptide in a more physiologically relevant environment.

Materials:

  • Peptide variants

  • Fresh human or animal plasma

  • Acetonitrile (ACN) with 1% TFA (for protein precipitation)

  • HPLC system

  • Mass Spectrometer

Procedure:

  • Peptide Incubation: Incubate the peptide variants (final concentration 100 µg/mL) in plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: To the aliquot, add three volumes of cold ACN with 1% TFA to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant containing the peptide and its degradation products by LC-MS.

  • Quantification: The amount of intact peptide is quantified by monitoring its specific mass-to-charge ratio (m/z).

  • Half-Life Calculation: The half-life of the peptide in plasma is determined from the degradation profile.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and the underlying principles of peptide stabilization, the following diagrams have been generated using Graphviz.

ProteaseDegradationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Solution Mix Mix Peptide and Protease Peptide->Mix Protease Protease Solution Protease->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction (e.g., with TFA) Incubate->Quench at time points HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Half-life HPLC->Data StericHindranceMechanism cluster_unmodified Unmodified Peptide cluster_modified Modified Peptide P1 Protease S1 Peptide (Standard AA) P1->S1 Binds C1 Cleavage S1->C1 P2 Protease S2 Peptide (Bulky AA) P2->S2 Binding Hindered NC No Cleavage S2->NC

References

Orthogonal Assays to Confirm 4-Methyl-L-leucine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-leucine, a derivative of the essential branched-chain amino acid L-leucine, holds potential as a modulator of key biological processes, particularly in the realm of muscle physiology and metabolism. L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis and cell growth.[1][[“]][3][4][[“]] Modifications to the leucine (B10760876) structure, such as in the case of dileucine, have been shown to enhance anabolic effects, suggesting that this compound may exhibit unique or potentiated biological activities.

This guide provides a framework of orthogonal assays to rigorously confirm and quantify the biological effects of this compound. The methodologies detailed herein are based on established protocols for assessing L-leucine's impact on cellular signaling, protein synthesis, and cell proliferation. These assays will enable a direct comparison of the potency and efficacy of this compound against L-leucine and other relevant controls.

Core Biological Effect: mTORC1 Signaling Activation

The primary anticipated biological effect of this compound is the activation of the mTORC1 signaling pathway. Confirmation of this effect can be achieved by assessing the phosphorylation status of key downstream targets, S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[4][6]

Quantitative Data Summary: L-leucine as a Benchmark

The following table summarizes expected quantitative outcomes based on studies with L-leucine, providing a benchmark for comparative analysis with this compound.

Assay Test System Treatment Outcome Measure Fold Change (vs. Control) Reference
S6K1 Phosphorylation (Thr389)Human Skeletal MuscleLeucine-enriched Essential Amino Acids (LEAA) post-exercisep-S6K1/Total S6K1+1067.4%[1]
4E-BP1 Phosphorylation (Thr37/46)Human Skeletal MuscleLeucine-enriched Essential Amino Acids (LEAA) post-exercisep-4E-BP1/Total 4E-BP1+33.4%[1]
mTOR Phosphorylation (Ser2448)Human Skeletal MuscleLeucine-enriched Essential Amino Acids (LEAA) post-exercisep-mTOR/Total mTOR+77.1%[1]
Myofibrillar Protein SynthesisHuman Muscle3.5g Leucine in 10g EAAFractional Synthetic Rate (%/h)Similar to 1.8g Leucine[7]
Myoblast ProliferationC2C12 Myoblasts40 mg/L LeucineCell ViabilitySignificantly Increased[8]

Experimental Protocols

Western Blotting for mTORC1 Signaling Pathway Activation

This protocol details the detection of phosphorylated S6K1 and 4E-BP1 in muscle cells or tissue lysates.

a. Cell Culture and Treatment:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Once confluent, differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Prior to treatment, starve the myotubes in amino acid-free DMEM for 2 hours.

  • Treat myotubes with varying concentrations of this compound, L-leucine (as a positive control), and a vehicle control (e.g., DMSO) for 30-60 minutes.

b. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

d. Western Blotting:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

Muscle Protein Synthesis (MPS) Assay using Stable Isotope Tracing

This protocol outlines the measurement of the rate of new protein synthesis in cultured muscle cells.

a. Cell Culture and Treatment:

  • Culture and differentiate C2C12 myotubes as described in the Western Blotting protocol.

  • Starve myotubes in amino acid-free DMEM for 2 hours.

  • Replace the starvation medium with treatment medium containing a "flooding dose" of a stable isotope-labeled amino acid (e.g., ¹³C₆-phenylalanine) along with this compound, L-leucine, or a vehicle control.

b. Incorporation and Harvesting:

  • Incubate the cells for a defined period (e.g., 2-4 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in a suitable lysis buffer.

c. Protein Hydrolysis and Amino Acid Analysis:

  • Precipitate the protein from the cell lysate.

  • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

  • Analyze the isotopic enrichment of the protein-bound and intracellular free amino acids by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

d. Calculation of Fractional Synthetic Rate (FSR):

  • FSR (%/hour) = (E_protein / E_precursor) / t * 100

    • E_protein: Enrichment of the labeled amino acid in the protein hydrolysate.

    • E_precursor: Enrichment of the labeled amino acid in the intracellular free pool.

    • t: Time of incubation in hours.

Myoblast Proliferation Assay

This assay assesses the effect of this compound on the proliferation of muscle precursor cells.

a. Cell Seeding:

  • Seed C2C12 myoblasts in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.

  • Allow cells to attach overnight.

b. Treatment:

  • Replace the growth medium with a low-serum medium (e.g., 1% FBS) containing various concentrations of this compound, L-leucine, and a vehicle control.

  • Incubate for 24-72 hours.

c. Proliferation Measurement (MTT or BrdU Assay):

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • BrdU Assay:

    • Add BrdU to the wells and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

    • Fix the cells and incubate with an anti-BrdU antibody.

    • Add a substrate and measure the colorimetric or fluorescent signal.

d. Data Analysis:

  • Normalize the absorbance or fluorescence readings to the vehicle control to determine the relative cell proliferation.

Mandatory Visualizations

Signaling Pathway Diagram

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_membrane Cell Membrane This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates p-S6K1 p-S6K1 (Active) S6K1->p-S6K1 Protein_Synthesis Protein Synthesis p-S6K1->Protein_Synthesis p-4E-BP1 p-4E-BP1 (Inactive) 4E-BP1->p-4E-BP1 eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Initiates Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: mTORC1 signaling pathway activated by this compound.

Experimental Workflow Diagram

Orthogonal_Assay_Workflow cluster_preparation Sample Preparation cluster_assays Orthogonal Assays cluster_analysis Data Analysis & Confirmation start Muscle Cell Culture (e.g., C2C12) treatment Treatment: - this compound - L-leucine (Control) - Vehicle (Control) start->treatment western_blot Western Blot: p-S6K1, p-4E-BP1 treatment->western_blot mps_assay Muscle Protein Synthesis Assay (Stable Isotope Tracing) treatment->mps_assay proliferation_assay Myoblast Proliferation Assay (MTT / BrdU) treatment->proliferation_assay quantification Quantitative Analysis: - Densitometry - FSR Calculation - Absorbance/Fluorescence western_blot->quantification mps_assay->quantification proliferation_assay->quantification comparison Comparison of Effects: This compound vs. L-leucine quantification->comparison

Caption: Workflow for orthogonal validation of this compound's effects.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-L-leucine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methyl-L-leucine, a derivative of the amino acid L-leucine. Adherence to these guidelines is paramount to minimize environmental impact and maintain operational safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecific EquipmentStandard/Recommendation
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber).Inspect prior to use; follow EU Directive 89/686/EEC and EN 374.
Body Protection Laboratory coat or other protective clothing.To prevent skin exposure.
Respiratory Protection A dust mask or respirator.Use if dust is generated.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[1] The following protocol provides a general framework for its safe disposal.

Step 1: Initial Assessment and Waste Collection

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization: Collect all solid waste, including any contaminated materials such as weighing paper or PPE, in a designated, well-labeled, and securely sealed container.[1]

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any associated hazard symbols.

Step 2: Handling Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhalation of dust.

  • Containment: For small spills, use appropriate tools to carefully sweep or scoop the solid material into a designated waste container.[1] For larger spills, use a shovel for collection.[1]

  • Cleaning: After the solid material has been removed, decontaminate the area with a suitable cleaning agent.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Step 3: Final Disposal

  • Professional Disposal Service: The primary and recommended method for the disposal of this compound is to contact a licensed professional waste disposal service.

  • Regulatory Compliance: Ensure that the chosen disposal method complies with all applicable national and local regulations. It is imperative to not discharge the chemical into drains or the environment.

Quantitative Data Summary

While specific quantitative parameters for disposal are highly dependent on local regulations, the following table summarizes key information derived from safety data sheets.

ParameterValue/InformationSource
Bioaccumulation Potential Bioaccumulation is not expected (log Pow: -1.52).
Biodegradability The substance is readily biodegradable.[2]
Aquatic Hazard Shall not be classified as hazardous to the aquatic environment.[2]

It is important to note that while the substance is considered biodegradable, this does not permit its disposal down the drain. All chemical waste must be managed through official institutional channels.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Type (Solid, Contaminated Material) start->assess spill Is it a spill? assess->spill collect Collect in a Labeled, Sealed Container spill->collect No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes store Store Securely in Designated Waste Area collect->store spill_procedure->collect contact Contact Licensed Waste Disposal Service store->contact document Document Waste for Pickup contact->document end_point End: Waste Disposed of Compliantly document->end_point

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 4-Methyl-L-leucine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and dispose of them properly after handling the compound.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z.87.1 standard. A face shield should be worn over safety glasses if there is a significant splash hazard.[2]
Skin and Body Protection Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and kept fully buttoned.[2][3]
Full-length pants and closed-toe shoesPants should be made of a non-synthetic material like cotton, and shoes must cover the entire foot.[2][3]
Respiratory Protection Air-purifying respiratorTo be used if working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[2]
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure. All handling of this compound should be performed within a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Don all required personal protective equipment as specified in the table above.

  • Handling Solid Compound:

    • To prevent the generation of dust, handle the solid material with care.

    • Use appropriate tools, such as a spatula or powder funnel, for transferring the compound.

    • Avoid breathing in any dust.[1]

  • Preparing Solutions:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

  • During Reaction:

    • Keep all reaction vessels containing this compound within the chemical fume hood.

    • Monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[4]

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
If on Skin Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention.[1][4]
If Inhaled Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Solvents Collect in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
Contaminated Labware (e.g., gloves, pipette tips) Dispose of in a designated hazardous waste container. Do not mix with general laboratory waste.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional guidelines.[3]

All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]

Visual Guidance

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound task Assess Task: Solid, Solution, or Aerosol? start->task solid Handling Solid task->solid Solid solution Handling Solution task->solution Solution aerosol Potential for Aerosol/Dust task->aerosol Aerosol/Dust base_ppe Base PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes - Nitrile/Neoprene Gloves solid->base_ppe goggles Upgrade to: Chemical Splash Goggles solution->goggles respirator Add: Air-Purifying Respirator aerosol->respirator goggles->base_ppe respirator->base_ppe

Caption: PPE selection workflow for handling this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
4-Methyl-L-leucine

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